2-[2-[[17-[1,5-dimethyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hex-4-enyl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
Beschreibung
Overview of Ginsenoside Rd in Panax Species
Detailed research findings indicate that the abundance of Ginsenoside Rd is not uniform. For instance, in Panax ginseng, the leaves can contain a substantial amount, with one study reporting a concentration of 15 mg/g. nih.gov In Panax quinquefolius, the leaves are also considered a particularly valuable source, with concentrations measured between 28-38 mg/g. koreascience.kr Conversely, in the main roots of P. notoginseng, the concentration of Ginsenoside Rd is reported to be in the range of 5.7–8.4 mg/g, where it is considered one of the principal PPD-type saponins (B1172615) alongside Ginsenoside Rb1. oup.com Studies on P. japonicus have also confirmed the presence of Ginsenoside Rd as one of its chemical constituents. nih.govresearchgate.net
The content of Ginsenoside Rd can also be influenced by the age of the plant. In P. ginseng, the levels of certain ginsenosides (B1230088), including Rd, have been observed to be higher in the leaves than in the roots across all growth stages. researchgate.net Geographic location, however, may not have a significant impact on Rd levels, as a comparative analysis of P. ginseng grown in China, Korea, and New Zealand found no major differences in its concentration. nih.gov Furthermore, Ginsenoside Rd is a direct metabolic product of the more abundant Ginsenoside Rb1, formed through the deglycosylation (removal of a sugar molecule) at the C-20 position of the Rb1 structure. acs.org
Table 1: Distribution and Concentration of Ginsenoside Rd in Various Panax Species
Table 2: List of Mentioned Compounds
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,23-43,49-60H,9,11-21H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVZILFNVRJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginsenoside Rd | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52705-93-8 | |
| Record name | Ginsenoside Rd | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 - 209 °C | |
| Record name | Ginsenoside Rd | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Biotransformation Pathways of Ginsenoside Rd
Enzymatic Conversion from Precursor Ginsenosides (B1230088)
The structural similarities among major PPD-type ginsenosides allow for their conversion into Ginsenoside Rd through the specific cleavage of outer glycosyl moieties. nih.govsemanticscholar.org This targeted hydrolysis is achieved using various enzymes, offering a selective and efficient production pathway. mdpi.comresearchgate.net
Conversion from Ginsenoside Rb1
The transformation of Ginsenoside Rb1 into Ginsenoside Rd is a well-documented pathway involving the hydrolysis of the terminal β-D-glucose unit at the C-20 position of the aglycone structure. frontiersin.orgresearchgate.netnih.gov This reaction is catalyzed by β-glucosidases sourced from a diverse range of microorganisms. frontiersin.orgnih.gov
Fungal systems have proven effective, with a mutant strain of Paecilomyces bainier 229-7 achieving a conversion rate of up to 94.9%. mdpi.com Similarly, an extracellular enzyme from the fungus Aspergillus versicolor LFJ1403 demonstrated a 96% conversion rate, yielding Rd as the sole product. mdpi.com Bacterial enzymes are also widely used; for instance, a recombinant β-glucosidase (BglF3) from Flavobacterium johnsoniae completely converted Ginsenoside Rb1 to Rd. nih.gov Other bacteria, including Leuconostoc mesenteroides DC102 and various Lactobacillus species, also produce β-glucosidases capable of this specific transformation. frontiersin.orgnih.gov
Table 1: Selected Enzymatic and Microbial Conversions of Ginsenoside Rb1 to Ginsenoside Rd
| Source Organism/Enzyme | Enzyme Type | Key Findings | Conversion Rate/Time | Reference(s) |
| Paecilomyces bainier 229-7 | β-glucosidase | Mutant fungus with high selectivity and substrate tolerance. | 94.9% | mdpi.com |
| Aspergillus versicolor LFJ1403 | β-glucosidase | Extracellular enzyme from fungus spore suspension. | 96% | mdpi.com |
| Flavobacterium johnsoniae | Recombinant β-glucosidase (BglF3) | Hydrolyzed only the outer glucose moiety at C-20. | Complete conversion in 1.5 hours. | nih.gov |
| Leuconostoc mesenteroides DC102 | Glycosidase | Transformed Rb1 into Rd and Gypenoside XVII. | Near complete conversion of Rb1 by 72 hours. | nih.gov |
| Irpex lacteus | Fungal Culture | Biotransformation yielded Rd as the main product. | Reaction finished after 14 days. | acs.org |
Conversion from Ginsenoside Rb2
Ginsenoside Rd can be produced from Ginsenoside Rb2, which constitutes 1-22% of total ginsenosides in ginseng root. nih.gov This biotransformation involves the specific hydrolysis of the outer α-L-arabinopyranose moiety attached to the C-20 position. nih.govsemanticscholar.org
A key enzyme in this process is α-L-arabinopyranosidase. Researchers have successfully cloned and expressed a novel α-L-arabinopyranosidase (AbpBs) from the bacterium Blastococcus saxobsidens. nih.govnih.gov This recombinant enzyme efficiently and selectively catalyzes the conversion of Ginsenoside Rb2 to Rd, with studies showing complete conversion of a 0.1% Ginsenoside Rb2 solution within one hour using a purified form of the enzyme. nih.govresearchgate.net The enzyme demonstrates high specificity, as it does not hydrolyze the glucopyranosyl groups of other ginsenosides like Rb1 or Rc under the same conditions. nih.govjmb.or.kr
Table 2: Enzymatic Conversion of Ginsenoside Rb2 to Ginsenoside Rd
| Source Organism/Enzyme | Enzyme Type | Key Findings | Conversion Rate/Time | Reference(s) |
| Blastococcus saxobsidens | Recombinant α-L-arabinopyranosidase (AbpBs) | Selectively hydrolyzes the arabinopyranose at C-20. | 100% conversion within 1 hour. | nih.govnih.govresearchgate.net |
Conversion from Ginsenoside Rc
The conversion of Ginsenoside Rc to Ginsenoside Rd is achieved by cleaving the terminal α-L-arabinofuranosyl moiety at the C-20 position. mdpi.com This reaction is catalyzed by the enzyme α-L-arabinofuranosidase.
Several microbial sources for this enzyme have been identified. A recombinant α-L-arabinofuranosidase from the soil bacterium Rhodanobacter ginsenosidimutans was shown to biotransform Rc to Rd. mdpi.com An endophytic bacterium, identified as Bacillus sp. G9y and isolated from Panax quinquefolius, completely converted Ginsenoside Rc to Rd within 25 hours under optimized conditions. mdpi.comproquest.comnih.gov Furthermore, a thermostable recombinant α-L-arabinofuranosidase from Caldicellulosiruptor saccharolyticus achieved a near 100% molar yield of Ginsenoside Rd. mdpi.com
Table 3: Selected Enzymatic and Microbial Conversions of Ginsenoside Rc to Ginsenoside Rd
| Source Organism/Enzyme | Enzyme Type | Key Findings | Conversion Rate/Time | Reference(s) |
| Bacillus sp. G9y | Endophytic Bacterium | Specifically converts Rc to Rd. | 100% conversion within 25 hours. | mdpi.comproquest.comnih.gov |
| Leuconostoc sp. 22-3 | α-L-arabinofuranosidase (Abf22-3) | Over 99.5% conversion under optimal conditions. | >99.5% conversion after 24 hours. | mdpi.com |
| Caldicellulosiruptor saccharolyticus | Recombinant α-L-arabinofuranosidase | Thermostable enzyme with high yield. | Nearly 100% molar yield. | mdpi.com |
| Rhodanobacter ginsenosidimutans | Recombinant α-L-arabinofuranosidase (AbfA) | Cloned from a soil bacterium. | Effective biotransformation of Rc to Rd. | mdpi.com |
Role of UDP-Glycosyltransferases (UGTs) in Ginsenoside Rd Synthesis
In contrast to biotransformation from precursors, UDP-glycosyltransferases (UGTs) are key enzymes in the de novo biosynthesis of ginsenosides within the Panax plant itself. kaist.ac.krnih.govacs.org These enzymes catalyze the attachment of sugar moieties from a donor molecule, like UDP-glucose, to the ginsenoside aglycone. kaist.ac.krnih.gov Research has identified specific UGTs involved in the synthesis pathway leading to Ginsenoside Rd. For example, the enzyme PgUGT94Q2, isolated from Panax ginseng, has been shown to transfer a glucose moiety from UDP-glucose to Ginsenoside F2, resulting in the formation of Ginsenoside Rd. kaist.ac.krnih.gov This demonstrates that Rd can be synthesized via a stepwise glycosylation of simpler precursors, a pathway distinct from the deglycosylation of more complex ginsenosides like Rb1. kaist.ac.krnih.gov
Microbial Biotransformation and Intestinal Flora Metabolism of Ginsenoside Rd
Microbial transformation is a cornerstone for producing Ginsenoside Rd, valued for its low cost and minimal byproducts. mdpi.com A wide array of microorganisms, including fungi, bacteria, and food-grade microbes, are capable of converting major ginsenosides into Rd. mdpi.com For example, fungi such as Aspergillus niger and bacteria like Lactobacillus paralimentarius have been utilized for this purpose. mdpi.com
Crucially, this biotransformation also occurs naturally within the human body. After oral administration, major ginsenosides like Rb1, Rb2, and Rc are poorly absorbed in their original form. nih.gov They are instead metabolized by intestinal microbiota into more easily absorbed, bioactive metabolites. frontiersin.orgnih.gov The gut flora produces a variety of glycosidases that hydrolyze the sugar chains of these major ginsenosides, leading to the formation of Ginsenoside Rd, which can then be absorbed into the bloodstream. frontiersin.orgnih.gov Studies have confirmed that the metabolic transformation of ginseng extracts and pure Rb1 into Ginsenoside Rd occurs in rats, facilitated by their intestinal flora. frontiersin.org
Metabolic Derivatives and Subsequent Transformations of Ginsenoside Rd
Ginsenoside Rd often serves as a critical intermediate in the metabolic cascade of PPD-type ginsenosides, being further transformed into other minor ginsenosides. nih.govsemanticscholar.org The primary metabolic pathways originating from Ginsenoside Rd involve further deglycosylation.
Two major transformation pathways have been identified:
Ginsenoside Rd → Ginsenoside F2 → Compound K (CK) : In this pathway, the inner glucose moiety at the C-3 position of Ginsenoside Rd is hydrolyzed by β-glucosidases to form Ginsenoside F2. nih.govnih.govmdpi.com Subsequently, the glucose at the C-20 position of F2 is removed to yield Compound K. nih.govnih.gov
Ginsenoside Rd → Ginsenoside Rg3(S) → Ginsenoside Rh2(S) : Alternatively, the glucose moiety at the C-3 position of Rd can be hydrolyzed to produce Ginsenoside Rg3. mdpi.comnih.gov This can then be further metabolized to Ginsenoside Rh2. mdpi.comjst.go.jp
These subsequent transformations are also mediated by enzymes from intestinal microflora, highlighting the gut's role in generating a variety of bioactive ginsenoside metabolites from a single precursor. nih.govjst.go.jp
Preclinical Pharmacokinetics of Ginsenoside Rd
Absorption and Distribution Profiles in Animal Models
The bioavailability and tissue dissemination of Ginsenoside Rd have been investigated in various animal models, primarily in rodents and canines. These studies collectively indicate that the compound is characterized by limited oral absorption but widespread distribution throughout the body following administration.
Research in rat models has demonstrated a low absolute oral bioavailability for Ginsenoside Rd, estimated to be 2.36%. nih.gov Studies in dogs have reported an even lower oral bioavailability of 0.26%. frontiersin.org Following intravenous administration in rats, the plasma concentration of Ginsenoside Rd conforms to a two-compartment model. nih.gov
Upon entering systemic circulation, Ginsenoside Rd is distributed to a variety of organs. Qualitative studies have consistently shown that the highest concentrations are found in the lungs, followed by the liver, kidney, heart, and intestine. frontiersin.orgnih.govfrontiersin.org The brain exhibits the lowest concentration of the compound. frontiersin.orgfrontiersin.org While precise quantitative data for all tissues are not uniformly available across studies, the general pattern of distribution highlights significant accumulation in major organs.
Interactive Data Table: Pharmacokinetic Parameters of Ginsenoside Rd in Animal Models
| Parameter | Animal Model | Value | Reference |
|---|---|---|---|
| Absolute Oral Bioavailability | Rat | 2.36% | nih.gov |
| Absolute Oral Bioavailability | Dog | 0.26% | frontiersin.org |
Interactive Data Table: Tissue Distribution of Ginsenoside Rd in Rats
| Tissue | Relative Concentration | Reference |
|---|---|---|
| Lungs | Highest | frontiersin.orgnih.govfrontiersin.org |
| Liver | High | frontiersin.orgfrontiersin.org |
| Kidney | High | frontiersin.orgfrontiersin.org |
| Heart | Moderate | frontiersin.orgfrontiersin.org |
| Intestine | Moderate | frontiersin.orgfrontiersin.org |
| Brain | Lowest | frontiersin.orgfrontiersin.org |
Metabolic Pathways and Metabolite Identification in Animal Models
The biotransformation of Ginsenoside Rd in animal models is a critical determinant of its activity and clearance. The primary metabolic pathways identified are deglycosylation and oxidation, which vary depending on the route of administration. frontiersin.orgnih.gov
Following oral administration in rats, the major metabolic pathway is deglycosylation, a process largely mediated by intestinal microflora. nih.govresearchgate.net This involves the sequential removal of sugar moieties from the parent molecule. Key metabolites formed through this pathway include Ginsenoside F2, Compound K, and ultimately the aglycone Protopanaxadiol (PPD). researchgate.netjst.go.jp
In contrast, after intravenous administration in rats, oxidation and glycosylation are the predominant metabolic routes. frontiersin.org Studies analyzing rat urine after both oral and intravenous administration have identified the parent drug and seven of its metabolites. nih.gov These have been categorized as three oxygenated metabolites, two combined metabolites, and two hydrolyzed components. nih.gov The process of deglycosylation and subsequent oxygenation are considered the major metabolic transformations of orally administered Ginsenoside Rd in rats. nih.gov
Interactive Data Table: Major Metabolic Pathways of Ginsenoside Rd in Rats
| Route of Administration | Primary Metabolic Pathway | Key Metabolites | Reference |
|---|---|---|---|
| Oral | Deglycosylation | Ginsenoside F2, Compound K, Protopanaxadiol | nih.govresearchgate.netjst.go.jp |
| Intravenous | Oxidation, Glycosylation | Oxygenated, combined, and hydrolyzed metabolites | frontiersin.orgnih.gov |
Interactive Data Table: Identified Metabolites of Ginsenoside Rd in Rats
| Metabolite Category | Number Identified in Urine | Reference |
|---|---|---|
| Oxygenated Metabolites | 3 | nih.gov |
| Combined Metabolites | 2 | nih.gov |
| Hydrolyzed Metabolites | 2 | nih.gov |
Molecular Mechanisms of Action of Ginsenoside Rd
Modulation of Cellular Signaling Pathways
Ginsenoside Rd has been shown to interact with and modulate a variety of intracellular signaling cascades that are fundamental to cellular processes such as growth, inflammation, stress response, and metabolism. The following subsections detail its specific actions on these pathways.
PI3K/Akt/mTOR Pathway Regulation
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling network that governs cell proliferation, survival, and growth. Research has demonstrated that Ginsenoside Rd can significantly influence this pathway in various cellular contexts.
In the realm of neuroscience, Ginsenoside Rd has been found to promote neurogenesis following cerebral ischemia by activating the PI3K/Akt pathway. nih.gov Furthermore, it can attenuate the hyperphosphorylation of the tau protein, a hallmark of neurodegenerative diseases, by modulating the PI3K/Akt/GSK-3β axis. nih.gov In the context of cancer, studies have shown that Ginsenoside Rd can suppress the proliferation of breast cancer cells and enhance apoptosis by inhibiting the Akt/mTOR/p70S6 kinase cascade. db-thueringen.de In hepatocellular carcinoma cells, a combination therapy including Ginsenoside Rd was observed to inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α) through the PI3K/Akt/mTOR pathway. nih.gov
Cardioprotective effects of Ginsenoside Rd have also been linked to this pathway. It has been shown to attenuate myocardial ischemia/reperfusion injury by activating Akt/GSK-3β signaling, which in turn inhibits the mitochondria-dependent apoptotic pathway. nih.gov
Table 1: Research Findings on Ginsenoside Rd and the PI3K/Akt/mTOR Pathway
| Cellular Context | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Neuroprotection | Cerebral Ischemia Models | Promotes neurogenesis; Decreases tau protein phosphorylation. | nih.gov |
| Cancer | Breast Cancer Cells | Suppresses proliferation and enhances apoptosis. | db-thueringen.de |
| Cancer | Hepatocellular Carcinoma Cells | In combination, inhibits HIF-1α expression. | nih.gov |
MAPK/ERK/JNK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, are pivotal in translating extracellular stimuli into a wide range of cellular responses, including inflammation and cell growth.
Ginsenoside Rd has been identified as a modulator of these pathways. Its anti-inflammatory properties are, in part, attributed to its ability to suppress the phosphorylation of ERK and JNK. ulster.ac.uk This inhibition has downstream effects, as the activation of these kinases is often a prerequisite for the activation of transcription factors like NF-κB, which drive inflammatory responses. ulster.ac.uk One study demonstrated that the anti-inflammatory mechanisms of Ginsenoside Rd involved reducing inflammatory cell infiltration and inhibiting pro-inflammatory enzyme expression via the downregulation of NF-κB activation through the suppression of ERK and JNK phosphorylation. ulster.ac.uk
Table 2: Research Findings on Ginsenoside Rd and the MAPK/ERK/JNK Pathway
| Cellular Context | Model System | Key Findings | Reference(s) |
|---|
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. The inhibitory effect of Ginsenoside Rd on this pathway is a key aspect of its anti-inflammatory activity.
Research has shown that Ginsenoside Rd can exert a therapeutic effect in ischemic stroke by enhancing the expression of IκBα, an endogenous inhibitor of NF-κB. nih.gov This action prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of target genes such as matrix metalloproteinase-9 (MMP-9), which can degrade the blood-brain barrier during inflammation. nih.gov In another study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells and a mouse model of LPS-induced liver injury, Ginsenoside Rd was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by suppressing the NF-κB signaling pathway. nih.gov
Table 3: Research Findings on Ginsenoside Rd and the NF-κB Signaling Pathway
| Cellular Context | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Ischemic Stroke | Animal Model | Enhances IκBα expression, inhibiting NF-κB and MMP-9 expression. | nih.gov |
| Inflammation | LPS-stimulated Macrophages and Mouse Liver | Suppresses NF-κB activation, leading to decreased iNOS and COX-2 expression. | nih.gov |
Nrf2/HO-1 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the production of a suite of antioxidant and cytoprotective enzymes.
Ginsenoside Rd has been demonstrated to activate this protective pathway. In a model of cardiac ischemia/reperfusion injury, Ginsenoside Rd was shown to protect the heart by enhancing the expression of both Nrf2 and HO-1. mdpi.com This upregulation of the Nrf2/HO-1 axis contributes to the antioxidant effects of Ginsenoside Rd, helping to mitigate the oxidative damage that occurs during such injuries.
Table 4: Research Findings on Ginsenoside Rd and the Nrf2/HO-1 Pathway
| Cellular Context | Model System | Key Findings | Reference(s) |
|---|
AMPK/ULK1 Signaling Pathway Regulation
The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, which, when activated, promotes energy-producing catabolic pathways and inhibits energy-consuming anabolic pathways. One of its key downstream effects is the regulation of autophagy, often through the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1).
Recent studies have elucidated the role of Ginsenoside Rd in modulating this pathway. In a model of acute liver injury, Ginsenoside Rd was found to suppress autophagy by downregulating the phosphorylation of both AMPK and ULK1. nih.gov Concurrently, it increased the phosphorylation of mTOR, a negative regulator of the AMPK-ULK1 axis. nih.gov This suggests that in this specific context, Ginsenoside Rd acts to inhibit autophagy. Furthermore, in the context of diabetic retinopathy, Ginsenoside Rd has been shown to ameliorate high glucose-induced retinal endothelial injury by activating the AMPK/SIRT1 signaling axis, highlighting its protective role in vascular tissues under hyperglycemic conditions.
Table 5: Research Findings on Ginsenoside Rd and the AMPK/ULK1 Signaling Pathway
| Cellular Context | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Acute Liver Injury | Thioacetamide-induced Mouse Model and HSC-T6 Cells | Suppressed autophagy by downregulating p-AMPK and p-ULK1, and upregulating p-mTOR. | nih.gov |
MC2R-cAMP/PKA/CREB Pathway Inhibition
The Melanocortin 2 Receptor (MC2R) signaling pathway, which involves cyclic AMP (cAMP), Protein Kinase A (PKA), and the cAMP response element-binding protein (CREB), is central to the synthesis of corticosteroids in the adrenal cortex in response to adrenocorticotropic hormone (ACTH).
Ginsenoside Rd has been shown to be a potent inhibitor of this pathway. In studies using Y1 mouse adrenocortical cells, Ginsenoside Rd was demonstrated to inhibit ACTH-induced corticosterone (B1669441) production. db-thueringen.demdpi.com The mechanism for this inhibition involves the blockade of the MC2R-cAMP/PKA/CREB signaling cascade. db-thueringen.demdpi.com Ginsenoside Rd was found to attenuate the ACTH-induced increases in cAMP levels and PKA activity, and subsequently, the phosphorylation of CREB. db-thueringen.de It also attenuated the induction of MC2R and its accessory protein (MRAP) by ACTH. db-thueringen.de This inhibitory action on steroidogenesis highlights a potential role for Ginsenoside Rd in managing stress-related disorders.
Table 6: Research Findings on Ginsenoside Rd and the MC2R-cAMP/PKA/CREB Pathway
| Cellular Context | Model System | Key Findings | Reference(s) |
|---|
SIRT1/PGC-1α Signaling Pathway Modulation
Ginsenoside Rd has been identified as a significant modulator of the Sirtuin 1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway. This pathway is crucial for cellular metabolism, mitochondrial biogenesis, and oxidative stress response. Research indicates that the neuroprotective effects of Ginsenoside Rd may be mediated through the activation of this pathway. plos.org
In a study involving military aviation noise-induced hearing loss (NIHL), noise exposure was found to down-regulate the expression of SIRT1 and PGC-1α mRNA and proteins in the auditory cortex of guinea pigs. researchgate.net Treatment with Ginsenoside Rd reversed this effect, activating the SIRT1/PGC-1α signaling pathway. researchgate.netnih.gov This activation is believed to enhance the activity of SIRT1 in the auditory cortex, which in turn helps to alleviate oxidative stress damage, a key factor in the pathology of NIHL. nih.gov The findings suggest that by modulating this pathway, Ginsenoside Rd can ameliorate neuronal injury and apoptosis in the auditory system. plos.orgnih.gov
Table 1: Research Findings on Ginsenoside Rd and SIRT1/PGC-1α Pathway
| Model System | Condition | Effect of Ginsenoside Rd | Key Findings | Reference |
|---|---|---|---|---|
| Guinea Pig Auditory Cortex | Noise-Induced Hearing Loss (NIHL) | Activation of SIRT1/PGC-1α pathway | Reversed the noise-induced down-regulation of SIRT1 and PGC-1α mRNA and proteins. | plos.org, nih.gov, researchgate.net |
| Guinea Pig Auditory Cortex | NIHL | Alleviation of oxidative stress | Increased levels of SOD and GSH-Px, and decreased levels of MDA. | nih.gov |
HIF-1α Pathway Regulation
The direct regulatory mechanism of Ginsenoside Rd on the Hypoxia-inducible factor-1α (HIF-1α) pathway is not extensively detailed in current research literature. HIF-1α is a critical transcription factor that responds to low oxygen conditions (hypoxia) and plays a key role in cellular adaptation, angiogenesis, and metabolism. nih.gov
While the specific actions of Ginsenoside Rd remain to be fully elucidated, studies on other closely related ginsenosides (B1230088) reveal a complex and sometimes contradictory regulation of HIF-1α. For instance:
Ginsenoside Rg3 has been shown to reduce HIF-1α expression by promoting its degradation through the ubiquitin-proteasome pathway in ovarian cancer cells under hypoxic conditions. plos.org
Ginsenoside Re appears to have an opposing effect, increasing HIF-1α protein levels by preventing its binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inhibiting its ubiquitination and degradation in a model of myocardial hypoxia/reoxygenation. frontiersin.orgnih.gov
Ginsenoside Rg1 can stimulate HIF-1α protein synthesis in a hypoxia-independent manner through the PI3K/Akt pathway in endothelial cells. nih.govnih.gov
These findings highlight that the effect on the HIF-1α pathway is highly dependent on the specific type of ginsenoside and the cellular context. Further research is required to determine the precise role and molecular interactions of Ginsenoside Rd within the HIF-1α signaling cascade.
Regulation of Apoptotic and Autophagic Processes
Ginsenoside Rd exerts significant influence over the molecular machinery of apoptosis, a form of programmed cell death critical for tissue homeostasis. Its protective effects often involve the targeted modulation of key proteins and organelles within the apoptotic cascade.
Caspase-Dependent Apoptosis Pathways
Ginsenoside Rd has been shown to inhibit the intrinsic, or mitochondrial-dependent, pathway of apoptosis by suppressing the activation of key executioner caspases. In studies on isolated human pancreatic islets, Ginsenoside Rd treatment led to a dramatic decrease in the levels of active caspase-3. nih.gov Similarly, in models of myocardial and cerebral ischemia, Rd treatment attenuated the activation of both caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3 (a primary executioner caspase). This inhibition of the caspase cascade effectively blocks the downstream events of apoptosis, such as the cleavage of cellular substrates and the dismantling of the cell. nih.gov
Bcl-2 Family Protein Modulation, including Bax/Bcl-2 Ratio
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of mitochondrial-mediated apoptosis, consisting of both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The ratio of these proteins is a critical determinant of cell fate. Ginsenoside Rd has been found to favorably modulate this ratio to promote cell survival.
In various experimental models, including noise-induced auditory cortex injury and simulated ischemia/reperfusion in cardiomyocytes, treatment with Ginsenoside Rd resulted in an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax. nih.gov This shift leads to a significant increase in the Bcl-2/Bax ratio, which is a key indicator of reduced apoptotic susceptibility. By altering the balance of these proteins, Ginsenoside Rd helps to prevent the permeabilization of the mitochondrial outer membrane, a critical step in the initiation of apoptosis. nih.gov
Table 2: Ginsenoside Rd's Impact on Apoptotic Proteins
| Protein/Ratio | Model System | Effect of Ginsenoside Rd | Reference |
|---|---|---|---|
| Active Caspase-3 | Human Pancreatic Islets | Decreased expression | nih.gov |
| Cleaved Caspase-3 & -9 | Neonatal Rat Cardiomyocytes (SI/R) | Attenuated activation | |
| Bcl-2 | Guinea Pig Auditory Cortex (NIHL) | Increased expression | nih.gov |
| Bax | Guinea Pig Auditory Cortex (NIHL) | Decreased expression | nih.gov |
| Bcl-2/Bax Ratio | Neonatal Rat Cardiomyocytes (SI/R) | Increased ratio |
Maintenance of Mitochondrial Integrity and Function
The preservation of mitochondrial health is a cornerstone of Ginsenoside Rd's protective mechanisms. In conditions of cellular stress, such as ischemia-reperfusion, mitochondria are often compromised, leading to energy failure and the initiation of cell death pathways. Ginsenoside Rd has demonstrated a marked ability to protect mitochondria from such damage.
In animal models of focal cerebral ischemia, Rd treatment preserved the activities of mitochondrial respiratory chain complexes and aconitase, an enzyme sensitive to oxidative damage. It also helps to maintain the mitochondrial membrane potential (MMP), preventing the dissipation of the electrochemical gradient that is essential for ATP production. nih.gov Furthermore, in vitro studies using isolated spinal cord and brain mitochondria showed that Rd could directly protect against calcium-induced mitochondrial swelling and dysfunction, key events in the opening of the mitochondrial permeability transition pore (mPTP). nih.gov This stabilization of mitochondrial structure and function is crucial for preventing the subsequent release of pro-apoptotic factors.
Cytochrome c Release Mechanisms
A critical event in the mitochondrial pathway of apoptosis is the release of Cytochrome c from the intermembrane space into the cytosol. Once in the cytosol, Cytochrome c triggers the formation of the apoptosome and the activation of caspase-9. Ginsenoside Rd directly intervenes in this process.
Research has consistently shown that Rd treatment significantly attenuates the release of Cytochrome c from mitochondria following an apoptotic stimulus. nih.govfrontiersin.org In isolated spinal cord mitochondria subjected to calcium overload, Rd inhibited Cytochrome c release in a dose-dependent manner. nih.govfrontiersin.org This effect is linked to its ability to prevent mPTP opening and maintain mitochondrial integrity. nih.gov The inhibition of Cytochrome c release is a key downstream consequence of Rd's modulation of Bcl-2 family proteins and its direct protective effects on the mitochondrial membrane. By blocking this release, Ginsenoside Rd effectively halts the progression of the intrinsic apoptotic pathway at a crucial checkpoint.
Table 3: Effect of Ginsenoside Rd on Mitochondrial Function and Apoptotic Release
| Parameter | Model System | Effect of Ginsenoside Rd | Reference |
|---|---|---|---|
| Mitochondrial Integrity | Rat Focal Cerebral Ischemia | Preserved respiratory chain complex activities | |
| Mitochondrial Membrane Potential (MMP) | Neonatal Rat Cardiomyocytes (SI/R) | Stabilized MMP | |
| Mitochondrial Swelling | Isolated Rat Brain Mitochondria | Attenuated calcium-induced swelling | |
| Cytochrome c Release | Isolated Spinal Cord Mitochondria | Inhibited calcium-induced release | nih.gov, frontiersin.org |
| Cytochrome c Release | Rat Focal Cerebral Ischemia | Reduced mitochondrial release into cytosol |
Table of Mentioned Compounds
| Compound Name |
|---|
| Aconitase |
| Bax |
| Bcl-2 |
| Caspase-3 |
| Caspase-9 |
| Cytochrome c |
| Ginsenoside Rd |
| Ginsenoside Re |
| Ginsenoside Rg1 |
| Ginsenoside Rg3 |
| HIF-1α (Hypoxia-inducible factor-1α) |
| PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) |
| SIRT1 (Sirtuin 1) |
PARP-1 Activity and AIF Translocation
Ginsenoside Rd has been identified as a significant inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) activity, a key mechanism underlying its neuroprotective effects, particularly in the context of cerebral ischemia. nih.gov Research has demonstrated that Ginsenoside Rd does not alter the expression of the PARP-1 enzyme itself but significantly reduces the levels of Poly(ADP-ribose) (PAR), the enzymatic product of PARP-1. nih.gov The hyperactivation of PARP-1 is a critical event in a form of cell death known as parthanatos. mdpi.com
This inhibition of PARP-1 activity by Ginsenoside Rd has crucial downstream consequences. One of the most significant is the prevention of the mitochondrio-nuclear translocation of the Apoptosis-Inducing Factor (AIF). nih.gov In response to cellular stress like ischemia, AIF is released from the mitochondria and moves to the nucleus, where it contributes to cell death. nih.govresearchgate.net Studies using rat models of focal cerebral ischemia have shown that pretreatment with Ginsenoside Rd effectively reduces this AIF translocation from the mitochondria to the nucleus. nih.gov This action is considered a primary contributor to the neuroprotection against neuronal cell death observed with Ginsenoside Rd treatment. nih.govmdpi.com By blocking PARP-1, Ginsenoside Rd effectively disrupts this lethal signaling cascade. nih.gov
Table 1: Effect of Ginsenoside Rd on PARP-1 and AIF Signaling
| Molecular Target / Process | Effect of Ginsenoside Rd | Downstream Consequence | Studied Context |
|---|---|---|---|
| PARP-1 Activity | Inhibition | Attenuated levels of Poly(ADP-ribose) (PAR) | Focal cerebral ischemia in rats nih.gov |
| AIF Translocation | Reduction | Decreased movement of AIF from mitochondria to the nucleus | Focal cerebral ischemia in rats nih.gov |
| NF-κB Activation | Inhibition | Reduced nuclear accumulation of the p65 subunit | Focal cerebral ischemia in rats nih.gov |
Autophagy Modulation
Ginsenoside Rd has been identified as a modulator of autophagy, the cellular process of self-degradation that removes damaged organelles and misfolded proteins to maintain homeostasis. nih.govbotalys.com In a screening study of various ginsenosides, Ginsenoside Rd was shown to induce the accumulation of microtubule-associated protein 1 light chain 3 β-II (LC3B-II). nih.gov The conversion of the cytosolic form (LC3-I) to the lipidated, membrane-bound form (LC3-II) and its subsequent accumulation are hallmark indicators of autophagosome formation. mdpi.comnih.gov
The modulation of autophagy by ginsenosides is a complex mechanism that can either promote cell survival or contribute to cell death depending on the cellular context. While some ginsenosides like Ro have been shown to block the fusion of autophagosomes with lysosomes, the precise mechanism for Rd's modulation is an area of ongoing investigation. nih.gov The ability of ginsenosides to influence autophagy is considered a key part of their therapeutic potential in various diseases, including cancer and neurodegenerative disorders. botalys.comresearchgate.net
Interactions with Specific Molecular Targets
Ginsenoside Rd interacts directly with and inhibits the activity of Transient Receptor Potential Melastatin 7 (TRPM7) channels. nih.govmdpi.com TRPM7 is a divalent cation-selective ion channel that has been implicated in the proliferation and survival of various cancer cells. nih.govmdpi.com
Studies have demonstrated that Ginsenoside Rd inhibits the proliferation and survival of gastric (AGS) and breast (MCF-7) cancer cell lines by inhibiting TRPM7 channel activity. nih.gov This was confirmed by whole-cell voltage-clamp recordings, which showed that Ginsenoside Rd inhibited TRPM7-like currents in these cancer cells and in HEK 293 cells engineered to overexpress the channel. nih.gov The inhibitory effect on cell viability is not primarily due to apoptosis but rather an interruption of the cell cycle, causing an arrest in the S phase in TRPM7-expressing breast cancer cells. mdpi.com The preferential suppression of viability in cells expressing TRPM7 compared to knockout cells underscores the channel as a specific target of Ginsenoside Rd. mdpi.com
Table 2: Research Findings on Ginsenoside Rd and TRPM7 Inhibition
| Cell Line(s) | Key Finding | Consequence |
|---|---|---|
| AGS (gastric cancer), MCF-7 (breast cancer) | G-Rd inhibited TRPM7-like currents. | Inhibition of cell proliferation and survival; enhancement of caspase-3 activity and mitochondrial depolarization. nih.gov |
| MDA-MB-231 (breast cancer) | G-Rd preferentially suppressed the viability of wildtype cells over TRPM7 knockout cells. | Caused an increase in the percentage of cells in the S phase, arresting the cell cycle. mdpi.com |
A key anti-inflammatory mechanism of Ginsenoside Rd is its ability to suppress the expression of two critical pro-inflammatory enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS). nih.govnih.gov In inflammatory conditions, iNOS produces large amounts of nitric oxide (NO), while COX-2 is responsible for the synthesis of prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2). nih.gov
Research in both lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells and in mouse liver models has shown that treatment with Ginsenoside Rd significantly decreases the production of NO and PGE2. nih.govnih.gov This reduction is a direct result of the downregulation of iNOS and COX-2 protein expression. nih.govresearchgate.net Further investigation revealed that this suppressive effect is mediated by the inhibition of Nuclear Factor-kappa B (NF-κB) activity. nih.govnih.gov By preventing the activation of the master inflammatory transcription factor NF-κB, Ginsenoside Rd blocks the subsequent transcription of the iNOS and COX-2 genes, providing a molecular basis for its therapeutic effects in inflammatory diseases. nih.govresearchgate.net
The interaction of ginsenosides with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a significant area of anti-angiogenesis research. nih.govresearchgate.net VEGFR2 is a primary receptor for VEGF-A and its activation is crucial for promoting endothelial cell proliferation, migration, and the formation of new blood vessels—a process critical for tumor growth. bio-rad.comyoutube.com
While the direct interaction of Ginsenoside Rd with VEGFR2 is not as extensively documented, studies on the closely related ginsenoside Rh2 have provided significant insights into this pathway. Research has shown that Ginsenoside Rh2 can attenuate VEGF-induced angiogenesis by disrupting the association between VEGFR2 and the Grb-2-associated binder 1 (Gab1) adaptor protein in human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net This disruption prevents the activation of downstream signaling pathways, including AKT and ERK, thereby inhibiting cell proliferation and migration. nih.gov Other research has also implicated Ginsenoside Rh2 in the downregulation of the VEGFR2-Gab1 signaling pathway to inhibit angiogenesis. nih.gov These findings highlight a potential mechanism for ginsenosides in cancer therapy by targeting tumor-associated angiogenesis.
Ginsenosides have been investigated for their effects on telomerase, the enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, thus allowing cancer cells to bypass senescence and achieve immortality. aacrjournals.orgproquest.com The inhibition of telomerase activity is a recognized strategy in cancer research.
Studies have focused on specific ginsenosides, such as Rk1, which is derived from heat-processed ginseng. Ginsenoside Rk1 was found to significantly inhibit telomerase activity in the HepG2 human hepatoma cell line. aacrjournals.org This inhibition was linked to the downregulation of the catalytic subunit of the enzyme, human telomerase reverse transcriptase (hTERT), as well as the transcription factor c-Myc, which is known to regulate hTERT expression. aacrjournals.org Conversely, other research on Ginsenoside F1 has shown it can delay cellular senescence by preserving telomere integrity and restoring the level of the shelterin protein TRF2, which protects telomere ends. mdpi.com These varied findings suggest that different ginsenosides can modulate telomere biology and cellular aging through distinct mechanisms.
Matrix Metalloproteinases (MMPs) Modulation
Ginsenoside Rd has been identified as a modulator of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. The anti-metastatic and anti-inflammatory properties of ginsenosides are closely linked to their ability to inhibit the expression and activity of these enzymes. nih.gov Research indicates that Ginsenoside Rd can reduce the transcriptional expression of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. nih.gov
One of the key mechanisms through which Ginsenoside Rd exerts this effect is by targeting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov For instance, in the context of ischemic stroke, Ginsenoside Rd has been shown to enhance the expression of IκBα, an inhibitor of NF-κB. nih.gov This action, in turn, suppresses the NF-κB-mediated expression of MMP-9. nih.gov The increased expression of MMP-9 during acute inflammation is known to compromise the integrity of the blood-brain barrier, a process that Ginsenoside Rd helps to protect against. nih.gov The modulation of MMPs by ginsenosides is considered a significant factor in their therapeutic potential for conditions involving tissue remodeling, such as cancer metastasis and inflammation. nih.govnih.gov
Table 1: Effects of Ginsenoside Rd on Matrix Metalloproteinases (MMPs)
| MMP Target | Effect of Ginsenoside Rd | Associated Pathway | Reference |
|---|---|---|---|
| MMP-9 | Inhibition of expression | NF-κB | nih.gov |
| Various MMPs (MMP-1, -2, -3, -7, -9, -13) | Down-regulation of transcriptional expression | Not specified | nih.gov |
Gene Expression and MicroRNA Regulation
Regulation of Cell Cycle Regulatory Genes (e.g., Cyclin D1)
Ginsenoside Rd influences cell proliferation by regulating genes that control the cell cycle. While direct studies on Ginsenoside Rd's effect on Cyclin D1 are part of a broader investigation into its anticancer mechanisms, related ginsenosides offer significant insights. For example, Ginsenoside Rh2, a structurally similar compound, causes G1 phase cell cycle arrest by down-regulating cyclins and cyclin-dependent kinases (Cdks). dbc.wroc.plaacrjournals.org Specifically, Ginsenoside Rh2 treatment has been shown to decrease the interaction between Cyclin D1 and its partners Cdk4 and Cdk6. aacrjournals.org This leads to reduced phosphorylation of the retinoblastoma protein (Rb) and inhibits the transcriptional activity of E2F1, a key regulator for cell cycle progression. dbc.wroc.plaacrjournals.org
Ginsenoside Rd has been observed to suppress the growth of breast tumors by regulating the AKT/mTOR/p70S6K axis. nih.gov The mTOR pathway is a well-established upstream regulator of Cyclin D1 expression. youtube.com This suggests that Ginsenoside Rd likely exerts its anti-proliferative effects, at least in part, by modulating signaling pathways that ultimately control the expression and function of key cell cycle proteins like Cyclin D1.
Modulation of hTERT Expression
The effect of Ginsenoside Rd on the expression of human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase, is an area of ongoing research. Direct evidence specifically linking Ginsenoside Rd to hTERT modulation is not extensively documented in the available literature. However, studies on other major ginsenosides provide compelling evidence of their role in regulating telomerase activity.
For instance, Ginsenoside Rg1 has been shown to induce senescence in leukemic stem cells by downregulating the expression of hTERT. dbc.wroc.plnih.gov Similarly, Ginsenoside Rk1 significantly inhibits telomerase activity in human hepatoma cells, a repression linked to the downregulation of hTERT and c-Myc expression. aacrjournals.org Another related compound, Ginsenoside Rh2, also effectively reduces telomerase activity by affecting the transcription level of hTERT, leading to cell cycle arrest. These findings across different ginsenosides suggest a potential class effect, where these compounds may interfere with cellular immortalization by targeting the telomerase enzyme complex, although the specific actions of Ginsenoside Rd require further direct investigation.
MicroRNA-18a Expression Modulation
Ginsenoside Rd has been demonstrated to attenuate breast cancer metastasis by modulating the expression of specific microRNAs (miRNAs). researchgate.net Research has shown that treatment with Ginsenoside Rd leads to a decrease in the expression of microRNA-18a (miR-18a) in mouse mammary carcinoma 4T1 cells, both in culture and in tumors. researchgate.net
Further investigation has verified that the protein Smad2, a key component of the TGF-β signaling pathway and known to be involved in suppressing tumor metastasis, is a direct target of miR-18a in these cells. researchgate.net By decreasing the levels of miR-18a, Ginsenoside Rd effectively derepresses the expression of Smad2. researchgate.net This leads to an increased level of the Smad2 protein, which contributes to the observed suppression of cancer cell migration and invasion. researchgate.net This mechanism highlights a novel layer of gene regulation by which Ginsenoside Rd exerts its anti-metastatic effects, positioning it as a modulator of the miR-18a/Smad2 axis. researchgate.netnih.gov
Table 2: Ginsenoside Rd's Impact on the miR-18a/Smad2 Axis
| Molecule | Effect of Ginsenoside Rd Treatment | Consequence | Cell Line | Reference |
|---|---|---|---|---|
| microRNA-18a (miR-18a) | Decreased expression | Derepression of Smad2 | 4T1 (mouse mammary carcinoma) | researchgate.net |
| Smad2 | Increased expression | Attenuation of breast cancer metastasis | 4T1 (mouse mammary carcinoma) | researchgate.net |
Regulation of NRF2 Pathway Genes
Ginsenoside Rd provides significant protection against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Under conditions of oxidative stress, such as myocardial ischemia-reperfusion injury, Ginsenoside Rd administration has been shown to enhance the expression of Nrf2. nih.gov
Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes. nih.gov This leads to the increased transcription of downstream antioxidant enzymes. nih.gov Studies have specifically demonstrated that Ginsenoside Rd upregulates the expression of heme oxygenase-1 (HO-1), a key Nrf2 target gene with potent antioxidant properties. nih.govresearchgate.net The activation of the Nrf2/HO-1 axis is a crucial mechanism behind the cardioprotective effects of Ginsenoside Rd, helping to mitigate cellular damage caused by oxidative stress. nih.gov Additionally, Ginsenoside Rd has been found to increase the expression of other antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), further supporting its role as a potent activator of the Nrf2 pathway. nih.gov
Ion Channel and Intracellular Calcium Homeostasis Regulation
Ginsenoside Rd plays a role in regulating cardiovascular function through its interaction with specific ion channels and its influence on intracellular calcium (Ca²⁺) homeostasis. mdpi.com It has been found to inhibit the L-type Ca²⁺ current (ICa,L) in rat ventricular myocytes in a manner that is both concentration- and voltage-dependent. mdpi.com This inhibition of the voltage-dependent calcium channel prevents excessive Ca²⁺ influx, which is a key mechanism for protecting the heart against ischemia-reperfusion injury. mdpi.com
The downstream signaling pathway for this effect involves a pertussis toxin-sensitive G protein (Gi) and a nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP)-dependent mechanism. mdpi.com While some studies on other cell types reported no effect of Ginsenoside Rd on voltage-dependent Ca²⁺ channels, the evidence in ventricular myocytes points to a direct modulatory role. mdpi.com This regulation of ion channels is a critical aspect of the diverse pharmacological activities of ginsenosides, contributing to their neuroprotective and cardioprotective actions by stabilizing cellular excitability and preventing Ca²⁺ overload. nih.govresearchgate.net
Pharmacological Activities of Ginsenoside Rd in Preclinical Models
Anticancer Activities
Ginsenoside Rd exhibits a range of anticancer effects, positioning it as a compound of interest in oncological research. nih.govnih.gov Among the diol-type ginsenosides (B1230088), Ginsenoside Rd has been identified as having one of the strongest anti-cancer activities. nih.gov Its therapeutic potential has been investigated across various cancer types, where it has been shown to modulate key signaling pathways involved in cancer progression. nih.govnih.govnih.gov
A fundamental aspect of cancer is uncontrolled cell proliferation. Ginsenoside Rd has been shown to effectively inhibit the proliferation of various cancer cell lines in a dose-dependent manner. spandidos-publications.com For instance, in studies on tongue squamous cell carcinoma (TSCC), Ginsenoside Rd significantly inhibited the growth of SCC9 cells. nih.gov Similarly, its antiproliferative effects have been observed in breast cancer cells, where it mitigates the viability of MDA-MB-231 cells. spandidos-publications.com Research on gastric cancer has also demonstrated that Ginsenoside Rd can restrict the viability of cancer cells. nih.gov
Table 1: Effect of Ginsenoside Rd on Cancer Cell Proliferation
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| SCC9 | Tongue Squamous Cell Carcinoma | Significantly inhibited cell growth in a concentration-dependent manner. | nih.gov |
| MDA-MB-231 | Breast Cancer | Mitigated VEGF-induced cell viability in a dose-dependent manner. | spandidos-publications.com |
| SGC-7901 | Gastric Cancer | Showed inhibitory actions against cell proliferation. | researchgate.net |
Ginsenoside Rd has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells, a critical mechanism for eliminating malignant cells. In vitro, treatment with Ginsenoside Rd increased apoptosis in tongue cancer cells (SCC9). nih.govscielo.br In breast cancer cells, it has also been shown to induce apoptosis. spandidos-publications.com The molecular mechanism often involves the regulation of key apoptotic proteins, such as the Bax/Bcl-2 ratio. nih.gov
Table 2: Pro-apoptotic Effects of Ginsenoside Rd
| Model | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| SCC9 cells (in vitro) | Tongue Squamous Cell Carcinoma | Increased the rate of apoptosis. | nih.govscielo.br |
| MDA-MB-231 cells (in vitro) | Breast Cancer | Induced apoptosis. | spandidos-publications.com |
| Gastric cancer cells (in vitro) | Gastric Cancer | Induced apoptosis by regulating the Bax/Bcl-2 ratio. | nih.gov |
Disruption of the cell cycle is a hallmark of cancer. Ginsenosides, including Rd, can intervene in this process by causing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. nih.gov Ginsenoside Rd has been specifically shown to induce G0/G1 phase arrest in cancer cells. nih.govgreenmedinfo.com This arrest is typically achieved by modulating the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.gov For example, in non-small-cell lung cancer cells, Ginsenoside Rd was found to induce G0/G1 phase arrest. greenmedinfo.com By halting the cell cycle, Ginsenoside Rd effectively puts a brake on tumor growth.
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Preclinical studies have shown that Ginsenoside Rd can suppress these processes. In tongue squamous cell carcinoma, Ginsenoside Rd inhibited both the migration and invasion of SCC9 cells. nih.govscielo.brusp.br The underlying mechanism for this effect in tongue cancer has been linked to the regulation of the H19/miR-675-5p/CDH1 axis. nih.govscielo.br Similarly, in breast cancer models, Ginsenoside Rd was effective in abrogating VEGF-induced migration of endothelial cells, a key process in the formation of new blood vessels that support tumor invasion. spandidos-publications.com
Table 3: Inhibition of Migration and Invasion by Ginsenoside Rd
| Cell Line | Cancer Type | Effect | Mechanism | Reference |
|---|---|---|---|---|
| SCC9 | Tongue Squamous Cell Carcinoma | Inhibition of migration and invasion. | Regulation of H19/miR-675-5p/CDH1 axis. | nih.govscielo.br |
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Ginsenoside Rd has demonstrated potent anti-angiogenic properties. spandidos-publications.com It inhibits several key steps in the angiogenic process, including the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs). spandidos-publications.com
In vivo, Ginsenoside Rd has been shown to inhibit vascular formation in the Matrigel plug assay and to decrease microvessel density in breast cancer xenograft models, as indicated by reduced numbers of CD31-positive cells. spandidos-publications.com The mechanism behind these effects involves the suppression of the Akt/mTOR signaling cascade, which is activated by vascular endothelial growth factor (VEGF). spandidos-publications.com
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Ginsenoside Rd has shown promise in overcoming this issue. Studies have indicated that it can reverse chemoresistance in certain cancer cell lines. nih.gov For example, in doxorubicin-resistant breast cancer cells (MCF-7/ADR), Ginsenoside Rd was found to decrease the levels of P-glycoprotein (MDR1), a key protein involved in pumping drugs out of cancer cells. nih.gov The proposed mechanism involves the promotion of proteasomal degradation of the MDR1 protein. nih.gov Furthermore, in cisplatin-resistant non-small-cell lung cancer cells, Ginsenoside Rd was able to sensitize the resistant cells to chemotherapeutic drugs by downregulating the NRF2 pathway. greenmedinfo.com
Neuroprotective Activities of Ginsenoside Rd in Preclinical Models
Ginsenoside Rd, a prominent active saponin (B1150181) derived from Panax ginseng, has demonstrated a range of neuroprotective effects in various preclinical models. These activities encompass the mitigation of chemically induced neurotoxicity, protection against ischemic and traumatic injuries to the central nervous system, promotion of neural regeneration, enhancement of cognitive functions, and safeguarding the auditory system.
Attenuation of Neurotoxicity Induced by Chemical Agents
Ginsenoside Rd has shown significant potential in counteracting the neurotoxic effects of various chemical agents in preclinical studies. Research indicates its ability to protect neurons from excitotoxicity and oxidative stress-induced damage. For instance, ginsenosides, including Rd, have been found to prevent neurotoxicity by reducing the levels of neurotoxins like glutamate. capes.gov.br In models of Parkinson's disease, Ginsenoside Rd has demonstrated neuroprotective efficacy by mitigating oxidative stress, improving mitochondrial integrity, and inhibiting apoptosis. aging-us.com Furthermore, it has exhibited anti-neurotoxic effects against neurotoxic injury responses induced by substances such as lead (Pb), trimethyltin, and kainic acid. aging-us.com In the context of lead-induced neurotoxicity, Ginsenoside Rd pretreatment has been shown to attenuate microglial activation and maintain neural stem cell proliferation in aging rats. jst.go.jp
Protection Against Ischemic Brain Injury in Animal Models
In preclinical models of ischemic stroke, Ginsenoside Rd has been consistently shown to exert robust neuroprotective effects. It can cross the blood-brain barrier and provides protection in both transient and permanent middle cerebral artery occlusion (MCAO) models in rats. nih.gov A meta-analysis of 18 studies confirmed that Ginsenoside Rd administration significantly reduces infarct volume following cerebral ischemia/reperfusion injury. nih.gov This protective effect is associated with improved neurological outcomes for as long as six weeks after the initial ischemic event. nih.gov The mechanisms underlying this protection are multifaceted and include reducing oxidative stress, regulating calcium ion concentration, and inhibiting inflammatory processes and apoptosis. nih.gov Studies have also shown that Ginsenoside Rd is more effective than some other neuroprotective agents, such as edaravone. nih.gov
Modulation of Spinal Cord Injury Outcomes in Animal Models
Ginsenoside Rd has been evaluated for its neuroprotective effects in animal models of spinal cord injury (SCI). In a rat model of spinal contusion injury, administration of Ginsenoside Rd significantly improved locomotor function, reduced tissue damage, and increased neuron survival in the spinal cord. frontiersin.org The beneficial effects are attributed to its ability to reverse the imbalance in the redox state, inhibit the inflammatory response, and prevent apoptosis in the spinal cord tissue. frontiersin.org Specifically, it has been shown to decrease levels of malondialdehyde (MDA), increase glutathione (B108866) (GSH) levels and superoxide (B77818) dismutase (SOD) activity, and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. frontiersin.org Furthermore, Ginsenoside Rd has been observed to inhibit the activation of the MAPK signaling pathway, which is implicated in the secondary injury cascade following SCI. frontiersin.orgnih.gov Pretreatment with Ginsenoside Rd in a rat model of spinal cord ischemia-reperfusion injury also promoted neurological recovery and preserved motor neurons, effects linked to attenuated oxidative stress and inflammation. frontiersin.org
Promotion of Neurogenesis and Neural Stem Cell Proliferation
Ginsenoside Rd has been found to actively promote the proliferation of neural stem cells (NSCs) both in vivo and in vitro. researchgate.net In adult rats, treatment with Ginsenoside Rd increased the number of newly generated cells in the hippocampal dentate gyrus. researchgate.net In cultured NSCs, it promoted the formation and size of neurospheres, indicating enhanced proliferation. researchgate.net However, studies suggest that while Ginsenoside Rd enhances the proliferation of NSCs, it does not significantly affect their differentiation into neurons, astrocytes, or oligodendrocytes. aging-us.comresearchgate.net This proliferative effect is crucial for maintaining the pool of NSCs, which is vital for brain plasticity and repair. In a model of lead-induced neurogenesis impairment, Ginsenoside Rd was able to maintain NSC proliferation, suggesting a protective role in environments with neurotoxic insults. jst.go.jp
Cognitive Function Modulation in Animal Models
Ginsenoside Rd has demonstrated the ability to attenuate cognitive deficits in animal models of Alzheimer's disease (AD). nih.gov In a rat model where cognitive dysfunction was induced by β-amyloid peptide injection, Ginsenoside Rd treatment improved memory function. nih.gov This was associated with a reduction in inflammation and apoptosis in the brain. nih.gov The compound has been shown to down-regulate caspase-3 proteins, which are key mediators of apoptosis. nih.gov The neuroprotective effects of Ginsenoside Rd in AD models are linked to its ability to alleviate inflammation induced by β-amyloid. nih.gov
Protection Against Noise-Induced Auditory System Damage
Preclinical studies have highlighted the protective role of Ginsenoside Rd against damage to the auditory system caused by excessive noise exposure. In guinea pig models of noise-induced hearing loss (NIHL), Ginsenoside Rd treatment was found to ameliorate auditory cortex injury. The mechanism of protection involves the activation of the SIRT1/PGC-1α signaling pathway. aging-us.com Treatment with Ginsenoside Rd restored hearing loss and alleviated morphological changes and apoptosis in auditory cortex neurons. It also modulated the expression of apoptosis-related proteins, increasing Bcl-2 and decreasing Bax expression. Furthermore, it mitigated oxidative stress by increasing the levels of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) and decreasing levels of malondialdehyde (MDA).
Data Tables
Table 1: Neuroprotective Effects of Ginsenoside Rd in Preclinical Models
| Pharmacological Activity | Animal/Cell Model | Key Findings |
| Attenuation of Neurotoxicity | Rat models of lead, trimethyltin, or kainic acid-induced neurotoxicity | Exhibited anti-neurotoxic effects. aging-us.com |
| Aging rats with lead-induced neurotoxicity | Attenuated microglial activation and maintained neural stem cell proliferation. jst.go.jp | |
| Protection Against Ischemic Brain Injury | Rat models of transient and permanent middle cerebral artery occlusion (MCAO) | Reduced infarct volume and improved neurological outcome. nih.gov |
| Meta-analysis of 18 studies on cerebral ischemia/reperfusion | Significantly attenuated infarct volume and improved neurological recovery. nih.gov | |
| Modulation of Spinal Cord Injury | Rat model of spinal contusion injury | Improved locomotor function, reduced tissue injury, and increased neuron survival. frontiersin.org |
| Rat model of spinal cord ischemia-reperfusion injury | Promoted neurological recovery and preserved normal motor neurons. frontiersin.org | |
| Promotion of Neurogenesis | Adult rats and cultured neural stem cells | Enhanced proliferation of neural stem cells without affecting differentiation. researchgate.net |
| Cognitive Function Modulation | Rat model of Alzheimer's disease (β-amyloid induced) | Attenuated cognitive impairment and improved memory function. nih.gov |
| Protection Against Auditory Damage | Guinea pig model of noise-induced hearing loss | Ameliorated auditory cortex injury and restored hearing loss. |
Table 2: Mechanistic Insights into Ginsenoside Rd's Neuroprotective Activities
| Mechanism | Model System | Observed Effect |
| Anti-inflammatory | Rat model of spinal cord injury | Reduced production of pro-inflammatory cytokines (TNF-α, IL-1β). frontiersin.org |
| Rat model of Alzheimer's disease | Alleviated inflammation induced by β-amyloid peptide. nih.gov | |
| Antioxidant | Rat model of spinal cord injury | Decreased MDA levels, increased GSH levels and SOD activity. frontiersin.org |
| Guinea pig model of noise-induced hearing loss | Increased SOD and GSH-Px levels, decreased MDA levels. | |
| Anti-apoptotic | Rat model of Alzheimer's disease | Down-regulated caspase-3 proteins. nih.gov |
| Guinea pig model of noise-induced hearing loss | Increased Bcl-2 expression and decreased Bax expression. | |
| Signaling Pathway Modulation | Rat model of spinal cord injury | Inhibited the activation of the MAPK signaling pathway. frontiersin.orgnih.gov |
| Guinea pig model of noise-induced hearing loss | Activated the SIRT1/PGC-1α signaling pathway. aging-us.com |
Regulation of Stress-Induced Responses in Adrenocortical Cells
Ginsenoside Rd has been shown to modulate the physiological response to stress at the cellular level, specifically within adrenocortical cells. In preclinical studies using Y1 mouse adrenocortical cells, Ginsenoside Rd demonstrated an ability to inhibit the production of corticosterone (B1669441) that is typically stimulated by the adrenocorticotrophic hormone (ACTH). nih.gov This inhibitory action is significant as elevated levels of glucocorticoids like corticosterone are a primary marker of the body's stress response, and their chronic overproduction is linked to various pathological conditions. nih.gov
The mechanism underlying this effect involves the downregulation of key signaling pathways responsible for steroid synthesis. nih.gov Research indicates that Ginsenoside Rd attenuates the ACTH-induced signaling cascade by blocking the MC2R-cAMP/PKA/CREB pathway. nih.gov Specifically, it was found to reduce the induction of the melanocortin 2 receptor (MC2R) and its accessory protein (MRAP) by ACTH. nih.gov By impeding this pathway, Ginsenoside Rd effectively curtails the synthesis and secretion of corticosterone, suggesting a potential role in mitigating the downstream effects of excessive stress hormone production. nih.gov Other research has also noted that ginsenosides, due to their steroid-like structure, can block glucocorticoid hormone receptor (GR) pathways, which are activated under stress conditions and can lead to cellular instability. nih.gov
Table 1: Effects of Ginsenoside Rd on Stress-Induced Responses in Adrenocortical Cells
| Model | Key Findings | Mechanism of Action | Reference |
|---|
Cardioprotective Activities
Protection Against Myocardial Ischemia/Reperfusion Injury in Animal Models
Ginsenoside Rd exhibits significant cardioprotective effects in animal models of myocardial ischemia/reperfusion (I/R) injury, a condition characterized by damage that occurs when blood supply is restored to tissue after a period of ischemia. In a rat model of I/R injury, pretreatment with Ginsenoside Rd significantly improved cardiac function. plos.org This was evidenced by an increase in left ventricular ejection fraction (LVEF) and enhanced contractility (±dP/dt). plos.org
A key finding is the substantial reduction in myocardial infarct size in animals treated with the compound. plos.orgnih.govworldscientific.com One study reported that myocardial infarction was reduced from 36.0% in the control group to 20.9% in the Ginsenoside Rd-treated group. plos.org This tissue-sparing effect is accompanied by a decrease in serum levels of cardiac injury markers, such as creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and cardiac troponin I (cTnI). plos.orgnih.gov
The protective mechanisms are multifaceted. Ginsenoside Rd has been shown to inhibit the mitochondria-dependent apoptotic pathway in cardiomyocytes. plos.org This is achieved by reducing intracellular reactive oxygen species (ROS) generation, stabilizing the mitochondrial membrane potential, and preventing the cytosolic release of cytochrome c. plos.org Furthermore, it modulates the expression of apoptosis-related proteins by increasing the Bcl-2/Bax ratio and inhibiting the activation of caspase-9 and caspase-3. plos.org The cardioprotective effects are also linked to the activation of pro-survival signaling pathways, including the Akt/GSK-3β and Nrf2/HO-1 pathways. plos.orgnih.gov
Table 2: Cardioprotective Effects of Ginsenoside Rd in Myocardial I/R Injury Models
| Animal Model | Key Findings | Biochemical Changes | Signaling Pathways | Reference |
|---|---|---|---|---|
| Rat MI/R Model | Reduced myocardial infarct size; Improved cardiac function (LVEF, ±dP/dt). | Decreased blood creatine kinase and lactate dehydrogenase levels. | Activation of Akt/GSK-3β signaling; Inhibition of mitochondria-dependent apoptosis. | plos.org |
| Rat MI/R Model | Attenuated cardiac dysfunction; Decreased infarct size. | Reduced serum levels of CK, LDH, and cTnI. | Activation of Nrf2/HO-1 signaling. | nih.gov |
Modulation of Vascular Endothelial Function
Ginsenoside Rd plays a protective role in maintaining vascular endothelial function, particularly under conditions of ischemic stress. The vascular endothelium is critical for regulating blood flow and inflammation, and its dysfunction is a key factor in cardiovascular diseases. In vitro studies using human brain microvessel endothelial cells (HBMECs) have shown that Ginsenoside Rd can protect these cells from injury induced by oxygen-glucose deprivation/reoxygenation (OGD/R), a model that mimics ischemic stroke. nih.gov
A primary effect of Ginsenoside Rd is the preservation of endothelial barrier integrity. nih.gov In a model of the blood-brain barrier (BBB), treatment with Ginsenoside Rd significantly lowered the permeability to FITC-dextran following OGD/R-induced injury. nih.gov This is crucial for preventing leakage from blood vessels into surrounding tissues. The mechanism for this involves the protection of tight junction proteins, which are essential for maintaining the structural integrity of the endothelial barrier. nih.gov Research has confirmed that Ginsenoside Rd treatment mitigates the OGD/R-induced loss of key tight junction proteins, including Zonula occludens-1 (ZO-1) and claudin-5. nih.gov While direct studies on Ginsenoside Rd are specific, broader research on ginsenosides indicates they can improve endothelial function through the production of nitric oxide (NO), a key vasodilator. scilit.comnih.gov
Table 3: Effects of Ginsenoside Rd on Vascular Endothelial Function
| Model | Key Findings | Molecular Changes | Reference |
|---|
Anti-inflammatory Activities
Regulation of Pro-inflammatory Cytokine and Mediator Expression
Ginsenoside Rd demonstrates potent anti-inflammatory activity by downregulating the expression of key pro-inflammatory cytokines and mediators in various preclinical models. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Ginsenoside Rd has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition is a direct result of the compound's ability to suppress the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov
The inhibitory effect extends to major pro-inflammatory cytokines. Studies have shown that Ginsenoside Rd can decrease the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net The molecular mechanism underlying these effects is largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that controls the expression of numerous inflammatory genes. nih.gov By preventing its activation, Ginsenoside Rd effectively blocks the transcription of iNOS, COX-2, and various pro-inflammatory cytokines. nih.govnih.gov Further studies have elucidated that this suppression of NF-κB can occur through the inhibition of upstream signaling kinases such as c-Jun NH2-terminal kinase (JNK) and extracellular signal-regulated protein kinase (ERK). nih.gov
Table 4: Regulation of Pro-inflammatory Molecules by Ginsenoside Rd
| Model | Inhibited Cytokines | Inhibited Mediators/Enzymes | Underlying Mechanism | Reference |
|---|---|---|---|---|
| LPS-stimulated RAW264.7 Cells & ICR Mouse Livers | Not specified | Nitric Oxide, PGE2, iNOS, COX-2 | Down-regulation of NF-κB activity. | nih.gov |
| Carrageenan-induced Rat Paw Edema | Not specified | Nitric Oxide, PGE2, iNOS, COX-2 | Suppression of NF-κB activation via inhibition of ERK and JNK phosphorylation. | nih.gov |
| M1-Polarized Macrophages and Microglia | TNF-α, IL-1β, IL-6 | iNOS, COX-2 | Negative regulation of expression. | nih.govresearchgate.net |
Attenuation of Inflammatory Cell Infiltration
In a carrageenan-induced rat paw edema model, a classic model for acute inflammation, treatment with Ginsenoside Rd significantly attenuated myeloperoxidase (MPO) activity in the inflamed paw tissue. nih.gov MPO is an enzyme abundant in neutrophils, and its activity level is a widely used biochemical marker for neutrophil infiltration into tissues. The reduction in MPO activity strongly indicates that Ginsenoside Rd inhibits the accumulation of these inflammatory cells at the site of inflammation. nih.gov Similarly, in models of myocardial ischemic injury, other ginsenosides have been shown to attenuate the infiltration of inflammatory cells into the necrotic myocardium, a process that contributes to secondary tissue damage. tandfonline.com
Table 5: Effect of Ginsenoside Rd on Inflammatory Cell Infiltration
| Model | Key Finding | Mechanism/Marker | Reference |
|---|
Amelioration of Inflammatory Bowel Disease Models
Ginsenoside Rd has demonstrated significant therapeutic potential in various preclinical models of Inflammatory Bowel Disease (IBD), including ulcerative colitis (UC). In rodent models utilizing dextran (B179266) sulfate (B86663) sodium (DSS) and trinitrobenzene sulfonic acid (TNBS) to induce colitis, administration of Ginsenoside Rd has been shown to alleviate disease severity. nih.govnih.govresearchgate.net Observed benefits include the reduction of body weight loss, decreased colon length shortening, and mitigation of pathological damage to the colon. nih.gov
The mechanisms underlying these protective effects are multifactorial. Ginsenoside Rd modulates the inflammatory response by significantly downregulating the expression and production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in both serum and colonic tissues. nih.govnih.gov It also inhibits the infiltration of neutrophils into the damaged colon tissue. researchgate.netnih.gov At the molecular level, Ginsenoside Rd has been found to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response, leading to reduced caspase-1 activation and subsequent IL-1β secretion. nih.govnih.gov This inhibition of the NLRP3 inflammasome is mediated through the induction of p62-driven mitophagy. nih.gov Furthermore, its anti-inflammatory activity is linked to the regulation of the c-Jun-N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.gov
Table 1: Effects of Ginsenoside Rd in Preclinical IBD Models
| Preclinical Model | Key Findings | Proposed Mechanism of Action |
|---|---|---|
| Dextran Sulfate Sodium (DSS)-induced colitis in mice | Alleviated body weight loss, colon shortening, and pathological damage. Reduced serum and colonic levels of IL-1β, TNF-α, and IL-6. nih.gov | Induced p62-driven mitophagy, leading to inactivation of the NLRP3 inflammasome. Upregulated the AMPK/ULK1 signaling pathway. nih.gov |
| Trinitrobenzene Sulfonic Acid (TNBS)-induced recurrent colitis in rats | Attenuated inflammatory response and improved antioxidant capacity in damaged colon tissue. researchgate.netnih.gov | Inhibited neutrophil infiltration. researchgate.netnih.gov Modulated p38 and JNK signaling pathways. researchgate.netnih.gov |
| Indomethacin-induced IBD in rats | Reduced medication-induced gastrointestinal damage and improved histological and functional recovery. nih.gov | Stimulated proliferation of endogenous intestinal stem cells. nih.gov |
Modulation of Allergic Responses
Ginsenoside Rd exhibits inhibitory effects on allergic reactions in preclinical studies, primarily through the modulation of mast cell activity. Mast cells are central to the initiation of allergic inflammatory responses. Upon activation, they release a variety of mediators, including histamine (B1213489) and pro-inflammatory cytokines. Research has shown that Ginsenoside Rd can inhibit the degranulation process in rat basophilic leukemia cells (RBL-2H3), a widely used mast cell model. frontiersin.org
The compound's modulatory effect extends to the regulation of cytokines that orchestrate allergic responses. Specifically, Ginsenoside Rd has been found to inhibit the expression of Interleukin-4 (IL-4). frontiersin.orgresearchgate.net IL-4 is a key cytokine in driving Th2-mediated allergic inflammation, responsible for processes such as immunoglobulin E (IgE) class switching in B cells. By suppressing mast cell degranulation and the expression of critical allergic-response cytokines, Ginsenoside Rd demonstrates the potential to mitigate mast cell-mediated allergic conditions. frontiersin.org
Table 2: Modulation of Allergic Responses by Ginsenoside Rd
| Cell Model | Key Findings | Proposed Mechanism of Action |
|---|---|---|
| Rat Basophilic Leukemia (RBL-2H3) cells | Inhibited degranulation. frontiersin.org | Direct modulation of mast cell activation processes. |
| Phorbol 12-myristate-13-acetate/A23187-stimulated RBL-2H3 cells | Inhibited the expression of Interleukin-4 (IL-4). researchgate.net | Downregulation of signaling pathways leading to pro-allergic cytokine production. |
Antioxidant Activities
Reduction of Oxidative Stress Markers
Ginsenoside Rd demonstrates potent antioxidant properties by effectively reducing key markers of oxidative stress in various preclinical settings. acs.org In models of neurotoxicity and aging, Ginsenoside Rd administration has been shown to decrease the overproduction of reactive oxygen species (ROS). frontiersin.orgresearchgate.net ROS are highly reactive molecules that can cause significant damage to cell structures. Furthermore, the compound effectively lowers the levels of malondialdehyde (MDA), a prominent product of lipid peroxidation and a reliable indicator of oxidative damage to cell membranes. researchgate.netnih.gov By mitigating the accumulation of ROS and MDA, Ginsenoside Rd helps to protect cells and tissues from oxidative injury. researchgate.netfrontiersin.org
Table 3: Reduction of Oxidative Stress Markers by Ginsenoside Rd
| Preclinical Model | Oxidative Stress Marker | Observed Effect |
|---|---|---|
| Rotenone-induced model in SH-SY5Y cells | Reactive Oxygen Species (ROS) | Decreased intracellular ROS production. researchgate.net |
| Lipid Peroxidation | Inhibited accumulation of by-products. researchgate.net | |
| TNBS-induced colitis in rats | Malondialdehyde (MDA) | Reduced MDA content in colon tissue. researchgate.net |
| Senescence-accelerated mice | Malondialdehyde (MDA) | Alleviated oxidative damage caused by aging. frontiersin.org |
Enhancement of Endogenous Antioxidant Enzyme Systems
Beyond directly counteracting oxidative markers, Ginsenoside Rd strengthens the body's intrinsic antioxidant defenses by enhancing the activity of endogenous antioxidant enzymes. frontiersin.org Studies in models of renal injury and neurodegeneration have shown that Ginsenoside Rd treatment increases the activity of crucial enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). researchgate.netnih.gov These enzymes play a vital role in neutralizing harmful free radicals.
A key molecular mechanism for this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Under normal conditions, Nrf2 is held in the cytoplasm. In response to oxidative stress, Ginsenoside Rd promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE). nih.gov This action initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), thereby bolstering the cell's capacity to combat oxidative stress. nih.govmdpi.com
Table 4: Enhancement of Antioxidant Enzymes by Ginsenoside Rd
| Preclinical Model | Enzyme/Pathway | Observed Effect |
|---|---|---|
| Ischemia-induced kidney injury in rats | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GSH-Px) | Increased enzyme activities. nih.gov |
| Myocardial Ischemia-Reperfusion in rats | Nrf2/HO-1 Signaling Pathway | Enhanced expression of Nrf2 and HO-1. nih.gov |
| Aβ-induced neurotoxicity in SH-SY5Y cells | Nrf2 Signaling Pathway | Activated Nrf2 and its target antioxidant genes. mdpi.com |
Immunomodulatory Activities
Th1 and Th2 Immune Response Regulation
Further evidence of its regulatory role comes from studies on T cell differentiation. Ginsenoside Rd has been shown to induce the differentiation of regulatory T cells (Tregs) by upregulating the transcription factor Foxp3. nih.gov This induction was accompanied by an increased production of immunosuppressive cytokines such as IL-10 and Transforming growth factor-β (TGF-β). nih.gov By promoting both effector T cell responses and regulatory T cell differentiation, Ginsenoside Rd showcases a complex and multifaceted capacity to modulate the immune system.
Table 5: Immunomodulatory Effects of Ginsenoside Rd on T-helper Cell Responses
| Preclinical Model | Immune Component | Observed Effect |
|---|---|---|
| Ovalbumin-immunized mice | Th1 Cytokines (IL-2, IFN-γ) | Significantly enhanced production and gene expression. nih.gov |
| Th2 Cytokines (IL-4, IL-10) | Significantly enhanced production and gene expression. nih.gov | |
| Antibody Titers (IgG, IgG1, IgG2b) | Significantly enhanced OVA-specific antibody titers. nih.gov | |
| In vitro T cell differentiation | Regulatory T cells (Tregs) | Induced Treg differentiation via Foxp3 upregulation. nih.gov |
| Immunosuppressive Cytokines (IL-10, TGF-β) | Increased production. nih.gov |
Modulation of Monocyte Subset Conversion
Ginsenoside Rd (GSRd) has demonstrated a significant capacity to modulate the differentiation and conversion of monocyte subsets in various preclinical models, suggesting a key mechanism for its anti-inflammatory effects. Monocytes, which can be broadly categorized into classical (pro-inflammatory) and non-classical (patrolling or anti-inflammatory) subsets, play a critical role in the initiation and resolution of inflammation. Research indicates that GSRd promotes a shift from the pro-inflammatory phenotype to a more restorative, anti-inflammatory one.
In a mouse model of experimental autoimmune neuritis (EAN), an analogue of Guillain-Barré Syndrome, administration of GSRd was found to alleviate symptoms and tissue damage. nih.govresearchgate.net This protective effect was linked to its influence on monocyte populations. Specifically, GSRd treatment led to an increase in the proportion of non-classical Ly6Clo monocytes in both the peripheral blood and the affected nerve tissue. nih.gov This shift was accompanied by an upregulation of transcription factors such as Nr4a1, which is involved in the regulation of monocyte differentiation. nih.gov An in vitro study using bone marrow stem cells further confirmed the direct regulatory function of GSRd on monocyte phenotype conversion. mdpi.com
Similar immunomodulatory activity has been observed in models of cardiac injury. In a mouse model of myocardial infarction (MI), GSRd treatment improved cardiac function and reduced fibrosis. tandfonline.comnih.gov This therapeutic benefit was associated with the modulation of monocyte/macrophage (Mos/Mps) subsets. GSRd administration increased the population of non-classical Ly6Clow Mos/Mps while concurrently reducing the number of classical Ly6Chigh Mos/Mps in the myocardial tissue. tandfonline.comnih.gov This conversion to a resolution-phase phenotype is believed to be mediated, at least in part, through the activation of the Akt/mTOR signaling pathway. tandfonline.comnih.gov In vitro experiments with peritoneal macrophages confirmed that GSRd increased the activity of this pathway in a dose-dependent manner. nih.gov
These findings collectively highlight a consistent mechanism where Ginsenoside Rd facilitates the conversion of pro-inflammatory monocytes into non-classical, reparative monocytes, thereby controlling inflammation and promoting tissue repair in preclinical disease models. nih.govtandfonline.com
Table 1: Preclinical Studies on Ginsenoside Rd and Monocyte Subset Conversion
| Preclinical Model | Key Findings | Proposed Mechanism | Citations |
| Experimental Autoimmune Neuritis (EAN) in mice | Increased non-classical Ly6Clo monocytes in peripheral blood and nerve tissue; Alleviated symptoms and tissue damage. | Elevation of transcription factors like Nr4a1. | nih.govresearchgate.netmdpi.com |
| Myocardial Infarction (MI) in mice | Increased non-classical Ly6Clow Mos/Mps and reduced classical Ly6Chigh Mos/Mps in myocardial tissue; Improved cardiac function. | Activation of the Akt/mTOR signaling pathway. | tandfonline.comnih.gov |
Immunosuppressive Effects on Allograft Rejection
Organ transplantation success is often challenged by allograft rejection, an immune response driven primarily by T cells. nih.govnih.gov Ginsenoside Rd has been investigated in preclinical models for its potential to suppress this rejection, demonstrating significant immunosuppressive properties. nih.gov
In a rat skin transplantation model, treatment with Ginsenoside Rd was shown to significantly prolong the mean survival time of the skin allograft and improve its pathological condition. nih.gov The mechanism underlying this effect involves a multi-faceted suppression of the T-cell-mediated immune response. nih.gov Firstly, Ginsenoside Rd markedly inhibited the proliferation of T lymphocytes. nih.gov Secondly, it modulated the critical balance of T helper (Th) cell cytokines. The compound significantly suppressed the production of pro-inflammatory Th1-type cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), as well as other inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12). nih.gov Concurrently, it upregulated the secretion of the anti-inflammatory Th2-type cytokine, Interleukin-10 (IL-10). nih.gov
Complementary studies suggest that another dimension of Ginsenoside Rd's immunosuppressive action involves the promotion of regulatory T cells (Tregs). nih.gov Tregs, characterized as CD4+Foxp3+CD25+, are crucial for maintaining immune tolerance. nih.gov Research has shown that Ginsenoside Rd can induce Treg differentiation by upregulating the key transcription factor Foxp3. nih.gov This induction is accompanied by an increased generation of immunosuppressive cytokines such as Transforming Growth Factor-beta 1 (TGF-β1), IL-10, and Interleukin-35 (IL-35), which further dampen effector T-cell responses. nih.gov These findings suggest that Ginsenoside Rd's ability to suppress allograft rejection may stem from both the inhibition of effector T cells and the promotion of regulatory T cells. nih.govnih.gov
Table 2: Immunosuppressive Mechanisms of Ginsenoside Rd in Allograft Rejection Models
| Effect | Specific Findings | Model | Citations |
| Graft Survival | Significantly prolonged mean survival time of skin allograft. | Rat Skin Transplantation | nih.gov |
| T-Cell Proliferation | Markedly inhibited Concanavalin A-induced T lymphocyte proliferation. | In vitro (mouse spleen lymphocytes) | nih.gov |
| Cytokine Modulation | Suppressed Th1 cytokines (IL-2, IFN-γ, TNF-α, IL-12); Upregulated Th2 cytokine (IL-10). | Rat Skin Transplantation | nih.gov |
| T-Cell Population | Reduced percentages of peripheral blood CD4+ and CD8+ T cells. | Rat Skin Transplantation | nih.gov |
| Regulatory T-Cell Induction | Induced Treg differentiation by upregulating Foxp3; Increased production of TGF-β1, IL-10, and IL-35. | In vitro | nih.gov |
Structure Activity Relationship Studies of Ginsenoside Rd
Elucidation of Specific Binding Interactions with Target Proteins
Molecular docking simulations and other experimental approaches have begun to shed light on the specific interactions between Ginsenoside Rd and its protein targets. These interactions are fundamental to its biological effects, which range from anti-inflammatory to neuroprotective activities.
One area of investigation has been the anti-inflammatory effects of Ginsenoside Rd, with a focus on the enzyme cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade. Molecular docking studies have explored the binding of Ginsenoside Rd to the COX-2 active site. These in silico models suggest that Ginsenoside Rd can form specific interactions with amino acid residues within the enzyme's binding pocket. For instance, interactions with crucial amino acids such as arginine, valine, histidine, and threonine have been identified. niscpr.res.inniscpr.res.in The binding is thought to be stabilized by a combination of hydrogen bonds and van der Waals forces, which collectively contribute to the potential inhibition of COX-2 activity. niscpr.res.in
The neuroprotective properties of Ginsenoside Rd have been linked to its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key component in excitotoxicity. However, studies suggest that this interaction is not direct. Instead, Ginsenoside Rd has been found to inhibit the activity of calcineurin, a phosphatase that activates death-associated protein kinase 1 (DAPK1). nih.gov DAPK1, in turn, phosphorylates the NR2B subunit of the NMDA receptor. By attenuating calcineurin activity, Ginsenoside Rd indirectly reduces NMDA receptor-mediated excitotoxicity. nih.gov This finding points to calcineurin as a significant target for the neuroprotective actions of Ginsenoside Rd.
Furthermore, Ginsenoside Rd has been shown to induce the expression of COX-2 through the activation of the transcription factors CCAAT/enhancer-binding protein (C/EBP) and cyclic AMP response element-binding protein (CREB). nih.govelsevierpure.com While the precise molecular interactions leading to the activation of these transcription factors by Ginsenoside Rd are still under investigation, it is clear that this pathway is a key mechanism for some of its biological activities.
Interactions with other protein families have also been explored. For example, the Bcl-2 family of proteins, which are critical regulators of apoptosis, have been investigated as potential targets. However, molecular docking simulations have not consistently shown strong, direct binding or hydrogen bond interactions between Ginsenoside Rd and Bcl-2 itself. tandfonline.com Similarly, while related ginsenosides (B1230088) like Rb1 have been shown to activate estrogen receptors (ER-α and ER-β), this activation appears to occur through a ligand-independent mechanism, suggesting an indirect interaction rather than direct binding to the receptor's ligand-binding pocket. nih.govoup.commdpi.com
The table below summarizes the findings from molecular docking studies of Ginsenoside Rd with various target proteins.
| Target Protein | Interacting Amino Acid Residues (Predicted) | Type of Interaction | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Arginine, Valine, Histidine, Threonine | Hydrogen Bonds, Van der Waals Forces | niscpr.res.inniscpr.res.in |
| Calcineurin | Indirect Inhibition | Inhibition of phosphatase activity | nih.gov |
| Bcl-2 | No significant hydrogen bond interactions observed in some studies | - | tandfonline.com |
Identification of Key Structural Features for Biological Activity
The biological efficacy of Ginsenoside Rd is not solely dependent on its ability to bind to specific proteins but is also heavily influenced by its distinct structural features. The dammarane-type triterpenoid (B12794562) skeleton provides the basic framework, while the number, type, and position of the attached sugar moieties, as well as the stereochemistry of the aglycone, are critical determinants of its activity.
The glycosylation pattern of Ginsenoside Rd is a paramount factor in its biological function. It possesses a disaccharide at the C-3 position and a single glucose molecule at the C-20 position. mdpi.com Studies on various biological activities have consistently highlighted the importance of these sugar chains. For instance, in the context of inhibiting Na+/K+-ATPase, the presence of sugar moieties at the C-3 position is thought to be beneficial for binding to the extracellular pocket of the enzyme. nih.gov Conversely, the presence of a sugar group at the C-20 position, as is the case with Ginsenoside Rd, can reduce the inhibitory potency compared to analogs lacking this feature, such as ginsenoside Rg3. nih.gov This suggests that the C-20 sugar may introduce steric hindrance, impeding optimal interaction with the target.
The stereochemistry of the ginsenoside skeleton, particularly at the C-20 position, is another crucial determinant of biological activity. Although Ginsenoside Rd naturally occurs in the 20(S) configuration, studies on its metabolic derivatives and related ginsenosides, such as Rg3, have shown that the 20(R) epimer can exhibit different potency in various biological assays, including anti-inflammatory responses. mdpi.com This stereoselectivity underscores the precise structural requirements for optimal interaction with biological targets.
The hydrophobic dammarane (B1241002) skeleton itself is the foundational structure that allows Ginsenoside Rd to interact with cellular membranes and the hydrophobic pockets of target proteins. Modifications to this core structure can significantly alter the compound's biological profile.
The table below outlines the key structural features of Ginsenoside Rd and their established roles in its biological activities.
| Structural Feature | Role in Biological Activity | Supporting Evidence/Examples | Reference |
|---|---|---|---|
| Dammarane Skeleton | Provides the fundamental scaffold for interaction with cellular membranes and protein binding pockets. | The hydrophobic nature of the skeleton is essential for cell permeability and interaction with hydrophobic domains of target proteins. | nih.gov |
| Sugar Moiety at C-3 | Generally enhances or is essential for certain biological activities. | Beneficial for binding to the extracellular pocket of Na+/K+-ATPase. | nih.gov |
| Sugar Moiety at C-20 | Can decrease activity for some targets, possibly due to steric hindrance. | Reduces the inhibitory potency on Na+/K+-ATPase compared to ginsenosides without a C-20 sugar. | nih.gov |
| Number of Sugar Moieties | Inversely correlated with anticancer activity due to effects on hydrophobicity and cell permeability. | Ginsenosides with fewer sugar moieties (e.g., Rh2) often show stronger anti-proliferative effects than those with more (e.g., Rd, Rb1). | nih.gov |
| Stereochemistry at C-20 | Influences the potency and selectivity of biological activities. | The 20(S) and 20(R) epimers of related ginsenosides (e.g., Rg3) exhibit different levels of anti-inflammatory activity. | mdpi.com |
Advanced Research Methodologies Applied to Ginsenoside Rd
Molecular Docking Simulations for Target Identification and Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ginsenoside Rd, this methodology is instrumental in identifying potential protein targets and analyzing the specific molecular interactions that underpin its pharmacological activities.
Researchers utilize reverse docking to screen libraries of known protein structures against Ginsenoside Rd to identify potential binding targets. nih.gov This approach has successfully identified broad categories of proteins, such as kinases and enzymes involved in coagulation, as potential targets for ginsenosides (B1230088). nih.gov For instance, studies investigating the anti-inflammatory effects of ginsenosides have used molecular docking to simulate the interaction between compounds like Ginsenoside Rd and key inflammatory enzymes such as Cyclooxygenase-2 (COX-2). niscpr.res.in These simulations reveal how the compound fits into the enzyme's active site and which amino acid residues it interacts with, providing a structural basis for its inhibitory activity. niscpr.res.in
Furthermore, molecular docking is used to analyze the binding of Ginsenoside Rd to transport proteins like serum albumin, which is crucial for understanding its pharmacokinetic behavior. tandfonline.com A study on the interaction between Ginsenoside Rd (GSRd) and Bovine Serum Albumin (BSA) combined spectroscopic methods with molecular docking to reveal that the binding is a spontaneous process driven primarily by hydrophobic interactions and stabilized by hydrogen bonds. tandfonline.com Such analyses provide detailed insights into the stability and nature of the drug-protein complex. tandfonline.com In other studies, docking has been used to investigate the binding of Ginsenoside Rd to enzymes like aldose reductase, a target in diabetic complications, and β-glycosidase, an enzyme involved in its metabolism. researchgate.netmdpi.com
The data generated from these simulations, including binding energy scores and specific bond formations, are critical for predicting the efficacy of Ginsenoside Rd and guiding the development of novel therapeutic agents. niscpr.res.in
| Protein Target | Research Focus | Key Findings from Docking Simulation | Primary Interaction Forces |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | Pharmacokinetic behavior analysis | Ginsenoside Rd forms a stable complex with BSA, quenching its intrinsic fluorescence. tandfonline.com | Hydrophobic interactions and hydrogen bonds. tandfonline.com |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory mechanism | Ginsenoside Rd binds to the active site, interacting with key amino acid residues like arginine and valine. niscpr.res.in | Van der Waals forces. niscpr.res.in |
| Aldose Reductase (AR) | Anti-diabetic potential | Demonstrated moderate inhibitory activity (IC50 of 37.45 µM on HRAR) with a strong binding affinity predicted in the enzyme's active site. mdpi.com | Hydrogen bonds and hydrophobic interactions. mdpi.com |
| Sulfolobus solfataricus β-glycosidase | Metabolic conversion analysis | Predicted key enzyme residues that interact with Ginsenoside Rd, guiding protein engineering to improve its conversion to Compound K. researchgate.net | Hydrogen bonds and hydrophobic interactions. researchgate.net |
"Omics" Approaches in Ginsenoside Rd Research
"Omics" technologies provide a global, high-throughput perspective on the molecular changes induced by a compound within a biological system. These approaches, including transcriptomics, proteomics, and metabolomics, offer an unbiased view of the cellular response to Ginsenoside Rd, revealing complex networks and pathways that would be missed by traditional targeted assays.
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell population under specific conditions. In Ginsenoside Rd research, it is used to understand how the compound modulates gene expression. By comparing the transcriptomes of treated versus untreated cells, scientists can identify which genes are upregulated or downregulated.
Integrated transcriptomic and metabolomic studies have been crucial in elucidating the biosynthetic pathways of ginsenosides, including Rd. nih.gov These analyses identify key differentially expressed genes (DEGs), such as those encoding cytochrome P450s and UDP-glycosyltransferases (UGTs), that correlate with the accumulation of specific ginsenosides. mdpi.commdpi.com For example, specific UGTs responsible for the final glycosylation step that produces Ginsenoside Rd from its precursors have been identified through this methodology. mdpi.com This provides a powerful tool for understanding and potentially manipulating the synthesis of Rd in Panax species. nih.gov
| Research Area | Methodology | Key Genes/Pathways Identified | Significance for Ginsenoside Rd |
|---|---|---|---|
| Biosynthesis Regulation | Integrated Transcriptome & Metabolome Analysis | UDP-glycosyltransferases (UGTs), Cytochrome P450s (CYPs). mdpi.commdpi.com | Identifies the specific enzymes that control the production of Ginsenoside Rd from precursors like Ginsenoside Rb1. mdpi.com |
| Response to Environment | Transcriptome analysis under varying light intensity | Genes related to photosynthesis and triterpenoid (B12794562) saponin (B1150181) synthesis. nih.gov | Reveals how environmental factors regulate the expression of genes involved in the synthesis and accumulation of Ginsenoside Rd. nih.gov |
Proteomics is the large-scale study of proteins, particularly their structures and functions. For Ginsenoside Rd, proteomics helps identify the specific proteins and protein networks that are functionally altered by the compound. While many proteomic studies have focused on related ginsenosides like Rb1 and Rg3, the methodologies are directly applicable to understanding Rd. nih.govelsevierpure.com
These studies typically use mass spectrometry-based techniques to quantify changes in the entire proteome of cells or tissues after treatment. For example, proteomic analysis of cells treated with Ginsenoside Rb1 revealed its protective effects against myocardial injury were mediated by inhibiting ROS production from mitochondrial complex I. nih.gov Similarly, proteomics showed that Ginsenoside Rg3 can reverse cellular senescence by inducing antioxidant enzymes like peroxiredoxin. elsevierpure.comnih.gov These findings highlight the power of proteomics to uncover novel mechanisms of action that can be explored for Ginsenoside Rd.
| Ginsenoside Studied | Research Context | Key Proteins/Pathways Identified | Methodological Insight for Ginsenoside Rd |
|---|---|---|---|
| Ginsenoside Rb1 | Myocardial Ischemia/Reperfusion Injury | Subunits of NADH dehydrogenase in mitochondrial complex I. nih.gov | Demonstrates that proteomics can identify specific mitochondrial protein targets involved in cardioprotection. |
| Ginsenoside Rg3(S) | Cellular Senescence | Peroxiredoxin (PRDX) isotypes, particularly PRDX3. elsevierpure.comnih.gov | Shows that proteomics can reveal the induction of antioxidant protein networks as a mechanism of action. |
| General Ginsenosides | Cognitive Impairment | Postsynaptic density protein 95 (PSD95), ANXA2, ATXN10. nih.gov | Cellular Thermal Shift Assay (CETSA) combined with proteomics can identify direct protein targets in complex tissues like the brain. nih.gov |
Metabolomics is the scientific study of the set of small molecules (metabolites) within a cell, tissue, or organism. This approach provides a functional readout of the physiological state of a cell. In the context of Ginsenoside Rd, metabolomics is used to track how its own concentration changes in response to processing and to see how it alters the metabolic landscape of a system.
For example, metabolomic analyses have shown that the content of Ginsenoside Rd increases significantly when ginseng is treated with a nitric oxide donor, a process linked to enhancing the plant's physiological resilience. nih.gov Other studies using widely targeted metabolomics revealed that processing methods, such as drying, can dramatically alter the content of various ginsenosides, including Rd. mdpi.com This information is vital for standardizing herbal preparations and maximizing the concentration of desired active compounds.
| Research Context | Key Finding | Observed Change in Ginsenoside Rd |
|---|---|---|
| Nitric Oxide Regulation in P. ginseng | Metabolites involved in secondary metabolic pathways were measured. nih.gov | Marked increase in content. nih.gov |
| Drying of Forest Ginseng | Metabolite changes were tracked at different moisture contents. mdpi.com | Content showed a trend of decreasing and then increasing during the drying process. mdpi.com |
| Comparison of Ginseng Varieties | Metabolites were compared between Lin-Xia-Shan-Shen and garden ginseng. rsc.org | Identified as a differentiating metabolite between varieties. rsc.org |
Synergistic Effects of Ginsenoside Rd in Preclinical Research
Combination with Chemotherapeutic Agents in Cancer Models
A significant challenge in cancer chemotherapy is the development of drug resistance. Preclinical studies have investigated the potential of Ginsenoside Rd to act as a chemosensitizer, augmenting the efficacy of standard cytotoxic drugs.
One notable study investigated the synergistic effects of Ginsenoside Rd in combination with cisplatin (B142131), a platinum-based chemotherapeutic agent, in a preclinical model of non-small-cell lung cancer (NSCLC). Research has shown that Ginsenoside Rd can reverse cisplatin resistance in A549/DDP cells, a cisplatin-resistant human lung adenocarcinoma cell line. mdpi.com The combination of Ginsenoside Rd and cisplatin resulted in a significant inhibition of cell proliferation and overcame multidrug resistance. mdpi.com The underlying mechanism for this synergy was attributed to the downregulation of the NRF2 signaling pathway, which is often associated with chemoresistance. mdpi.com By inhibiting this pathway, Ginsenoside Rd effectively sensitized the resistant cancer cells to the cytotoxic effects of cisplatin. mdpi.com
Interactive Data Table: Synergistic Effects of Ginsenoside Rd with Chemotherapeutic Agents
| Cancer Model | Chemotherapeutic Agent | Preclinical Model | Key Synergistic Findings | Mechanism of Action | Reference |
| Non-Small-Cell Lung Cancer | Cisplatin | Cisplatin-resistant A549/DDP cells | Reversal of cisplatin resistance, significant inhibition of cell proliferation. | Downregulation of the NRF2 signaling pathway. | mdpi.com |
Combination with Other Natural Compounds
The exploration of synergistic interactions between different natural compounds is a growing area of research, with the potential to yield novel therapeutic strategies. However, based on the reviewed preclinical literature, there is a lack of specific studies focusing on the synergistic effects of Ginsenoside Rd in combination with other natural compounds for any health condition. While research exists on the combined effects of other ginsenosides (B1230088) with natural products, specific data on Ginsenoside Rd remains to be elucidated.
Future Research Directions for Ginsenoside Rd
Elucidation of Novel Molecular Targets and Signaling Pathways
Future research should prioritize the identification of novel and direct molecular binding partners for Ginsenoside Rd. Although numerous signaling pathways are known to be modulated by this compound, the primary upstream targets that initiate these cascades are often not fully elucidated. Advanced techniques such as proteomic analysis, affinity chromatography, and computational molecular docking studies can be employed to uncover these direct interactions. tandfonline.comnih.govtandfonline.com
A key area of future focus will be to unravel the complex crosstalk between the signaling pathways that Ginsenoside Rd influences. For instance, the interplay between pro-survival pathways like PI3K/Akt and MAPK/ERK and inflammatory pathways such as NF-κB needs to be systematically investigated. nih.govfrontiersin.orgdb-thueringen.de Understanding how Ginsenoside Rd simultaneously modulates these networks is critical to comprehending its multi-faceted therapeutic effects. Research has shown that Ginsenoside Rd can activate the PI3K/Akt and MAPK/ERK pathways, leading to the upregulation of proteins like GAP-43, which is involved in neurite outgrowth. nih.gov At the same time, it can inhibit the NF-κB pathway to reduce inflammation. frontiersin.org Further studies are required to determine if these actions are initiated by a single receptor or multiple targets.
Moreover, investigations into how Ginsenoside Rd affects epigenetic modifications and non-coding RNAs are warranted. Exploring its potential to alter DNA methylation, histone acetylation, or the expression of microRNAs could reveal entirely new layers of its regulatory mechanisms in various disease states.
| Signaling Pathway | Observed Effect of Ginsenoside Rd Modulation | Associated Therapeutic Potential | Reference |
| PI3K/Akt | Activation of the pathway; promotes cell survival and growth, reduces apoptosis. | Neuroprotection, Cardioprotection, Intestinal health. | nih.govfrontiersin.orgdb-thueringen.denih.gov |
| MAPK/ERK | Activation of the pathway; involved in neurite outgrowth and cell proliferation. | Neuroprotection, cognitive enhancement. | nih.govnih.gov |
| NF-κB | Inhibition of the pathway; reduces the production of pro-inflammatory cytokines. | Anti-inflammatory effects in various models. | frontiersin.org |
| HIF-1α-VEGF | Promotes the expression of HIF-1α and VEGF. | Antidepressant-like effects. | tandfonline.comtandfonline.com |
| AMPK/ULK1 | Activation of autophagy signaling. | Treatment of colitis. | frontiersin.org |
Exploration of Additional Preclinical Disease Models and Therapeutic Potentials
Building on its established neuroprotective, anti-inflammatory, and anti-cancer properties, the therapeutic potential of Ginsenoside Rd should be explored in a wider range of preclinical disease models. frontiersin.orgnih.gov Its demonstrated ability to modulate the immune system suggests its potential utility in autoimmune disorders beyond experimental autoimmune encephalomyelitis, such as rheumatoid arthritis or inflammatory bowel disease. frontiersin.org
Given its positive effects on metabolism and oxidative stress, its application in models of metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and age-related macular degeneration could yield significant findings. frontiersin.org The compound's role in promoting longevity in simpler organisms like Caenorhabditis elegans by influencing stress response signaling pathways opens the door for more complex studies in vertebrate models of aging and age-related pathologies. frontiersin.org
Furthermore, the anti-cancer effects of Ginsenoside Rd, which have been noted in various cancer cell lines, could be investigated in models of rare or difficult-to-treat cancers. frontiersin.orgresearchgate.net Exploring its potential as a chemosensitizer or an agent to overcome multidrug resistance in combination with existing chemotherapies is another promising avenue for preclinical research. The compound's impact on bone metabolism also suggests a potential therapeutic role in osteoporosis and other bone-related disorders that warrants further preclinical investigation. mdpi.com
| Established Preclinical Models | Potential Future Preclinical Models | Rationale for Exploration | Reference |
| Ischemic Stroke | Traumatic Brain Injury (TBI) | Based on established neuroprotective and anti-inflammatory effects. | nih.gov |
| Alzheimer's Disease & Parkinson's Disease | Huntington's Disease, Amyotrophic Lateral Sclerosis (ALS) | Broad neuroprotective mechanisms may apply to other neurodegenerative conditions. | frontiersin.orgnih.gov |
| Various Cancers (e.g., lung, breast) | Rare Cancers, Chemoresistant Tumors | Potential to overcome drug resistance and target unique cancer pathways. | frontiersin.orgdb-thueringen.de |
| Depression & Anxiety | Post-Traumatic Stress Disorder (PTSD) | Modulation of neuroplasticity and stress-related pathways. | tandfonline.comtandfonline.com |
| Colitis & Allergic Rhinitis | Rheumatoid Arthritis, Multiple Sclerosis | Known immunomodulatory and anti-inflammatory effects. | frontiersin.org |
| Diabetes | Non-alcoholic Fatty Liver Disease (NAFLD), Metabolic Syndrome | Effects on lipid metabolism, insulin (B600854) signaling, and oxidative stress. | frontiersin.orgnih.gov |
| Sepsis-induced Acute Lung Injury | Chronic Obstructive Pulmonary Disease (COPD) | Potent anti-inflammatory properties. | frontiersin.org |
| Osteoporosis | Osteoarthritis, Periodontal Disease | Demonstrated effects on osteoblast and osteoclast activity. | mdpi.com |
Development of Advanced Delivery Systems for Preclinical Applications
A significant hurdle in the preclinical development of Ginsenoside Rd is its poor bioavailability, stemming from low water solubility and limited membrane permeability. nih.gov Future research must focus on creating advanced drug delivery systems (DDSs) to overcome these limitations for more effective and reliable preclinical testing.
The development of nanocarriers represents a highly promising strategy. bcpublication.org This includes formulating Ginsenoside Rd into liposomes, polymeric nanoparticles, and solid lipid nanoparticles. nih.govfrontiersin.org These systems can enhance solubility, protect the compound from premature degradation, prolong its circulation time, and potentially improve its accumulation at target sites. nih.govairitilibrary.com Research into ginsenoside-based delivery systems has shown that compounds like Ginsenoside Rg3 and Rh2 can be incorporated into the structure of liposomes, replacing cholesterol and potentially adding to the therapeutic effect while also serving as a carrier. frontiersin.orgnih.gov This "drug-as-carrier" concept is a novel area to explore for Ginsenoside Rd.
Furthermore, the design of "smart" or stimuli-responsive delivery systems could enable targeted drug release in response to specific physiological cues within a disease microenvironment, such as changes in pH or enzyme concentrations. bcpublication.org Surface modification of these nanoparticles with targeting ligands could further enhance their specificity for diseased tissues, such as tumors or inflamed regions, thereby increasing efficacy and minimizing potential off-target effects in preclinical models. nih.gov The use of materials like hydrogels or microneedles for localized or transdermal delivery also presents innovative avenues for specific preclinical applications, such as wound healing or skin disorders. nih.gov
| Delivery System | Description | Preclinical Advantage | Reference |
| Liposomes | Vesicles composed of lipid bilayers that can encapsulate hydrophobic compounds like Ginsenoside Rd. | Improves solubility, biocompatibility, and can be modified for targeted delivery. | frontiersin.orgnih.gov |
| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers (e.g., PLGA) to encapsulate the drug. | Offers controlled and sustained release, improving pharmacokinetic profiles. | nih.govbcpublication.org |
| Micelles | Self-assembling core-shell structures that can carry insoluble drugs in their core. | Increases solubility and stability in aqueous environments. | bcpublication.orgnih.gov |
| "Drug-as-Carrier" Systems | Utilizing the ginsenoside itself as a structural component of the nanocarrier (e.g., replacing cholesterol in liposomes). | Increases drug loading capacity and may provide synergistic therapeutic effects. | frontiersin.orgrsc.org |
| Stimuli-Responsive Systems | Nanocarriers designed to release their payload in response to specific triggers (e.g., pH, enzymes) in the disease environment. | Provides targeted, on-demand drug release, enhancing precision in preclinical models. | bcpublication.org |
Q & A
Basic Research Questions
Q. How is Ginsenoside Rd quantified in plant extracts, and what methodological validations are required?
- Methodology : Quantification typically employs Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Key steps include:
- Sample preparation : Homogenization, solvent extraction (e.g., methanol/water), and filtration .
- Chromatographic conditions : Use of C18 columns with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) for separation .
- Validation parameters : Linearity (e.g., 0.1–100 ng/mL), precision (RSD < 5%), accuracy (recovery rates 90–110%), and stability testing under varying storage conditions .
Q. What are the primary pharmacological mechanisms underlying Ginsenoside Rd’s neuroprotective effects?
- Experimental approaches :
- In vitro models : Neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress (H₂O₂) or glutamate-induced excitotoxicity. Measure apoptosis markers (caspase-3) and antioxidant pathways (Nrf2/ARE) .
- In vivo models : Rodent ischemia-reperfusion injury studies, assessing infarct volume reduction via MRI and behavioral tests (e.g., Morris water maze) .
- Mechanistic insights : Modulation of PI3K/Akt and MAPK signaling pathways to suppress inflammation and apoptosis .
Q. What challenges arise in isolating Ginsenosendo Rd from complex botanical matrices?
- Key issues : Co-elution with structurally similar saponins (e.g., Rb1, Rg1) and low abundance in certain plant tissues.
- Solutions : Optimized solid-phase extraction (SPE) for enrichment, coupled with high-resolution mass spectrometry to distinguish isomers .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the dose-dependent efficacy of Ginsenoside Rd in neurodegenerative models?
- Methodological framework :
- Dose selection : Pilot studies to determine the effective range (e.g., 10–100 mg/kg in rodents), followed by dose-response curves .
- Control groups : Vehicle controls, positive controls (e.g., memantine for Alzheimer’s models), and sham-operated animals .
- Endpoint analysis : Multimodal assessment combining histopathology (e.g., TUNEL staining), biochemical assays (BDNF levels), and cognitive testing .
Q. How can contradictory findings regarding Ginsenoside Rd’s anti-cancer efficacy across studies be systematically resolved?
- Analytical strategies :
- Meta-analysis : Pool data from studies using PRISMA guidelines, stratifying by cancer type (e.g., breast vs. lung), cell lines, and treatment durations .
- Variable adjustment : Account for differences in bioavailability (e.g., in vitro vs. in vivo models) and adjuvant therapies .
- Mechanistic reconciliation : Use transcriptomics (RNA-seq) to identify context-dependent signaling pathways (e.g., AMPK in glycolytic inhibition vs. NF-κB in apoptosis) .
Q. What novel drug delivery systems enhance the bioavailability of Ginsenoside Rd, and how are their efficacies validated?
- Innovative approaches :
- Nanocarriers : Liposomal encapsulation or PLGA nanoparticles to improve solubility and target-specific delivery.
- Validation metrics : Pharmacokinetic studies (AUC, Cₘₐₓ) in rodent models, compared to free Ginsenoside Rd .
- In vivo imaging : Fluorescent tagging of nanoparticles to track biodistribution in real-time .
Methodological Considerations for Data Interpretation
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals to avoid overreliance on p-values .
- Reproducibility : Pre-register protocols (e.g., OSF) and share raw data in repositories like Figshare to enable independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
